Sobuzoxane
Description
This compound is the orally available active prodrug of ICRF-154, a bisdioxopiperazine derivative, with cardioprotective and antineoplastic activities. Like other ICRF compounds, this compound and its active metabolite ICRF-154 interfere with topoisomerase II activity prior to the formation of intermediate cleavable DNA-enzyme complexes during the catalytic cycle resulting in tumor cell growth inhibition. Furthermore, this compound chelates metal cations thereby limiting the formation of free radical-generating anthracycline-metal complexes and may prevent anthracycline-induced oxidative damage to cardiac and soft tissues.
used in treatment of leukemia L1210
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKWVBYZHBHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045203 | |
| Record name | Sobuzoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98631-95-9 | |
| Record name | Sobuzoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobuzoxane [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sobuzoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOBUZOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sobuzoxane's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sobuzoxane (MST-16) is a catalytic inhibitor of topoisomerase II, representing a class of anticancer agents with a distinct mechanism from topoisomerase poisons. Its primary mode of action involves the induction of G2/M cell cycle arrest and apoptosis. A unique and clinically significant aspect of this compound's pharmacology is its metabolism, which results in the release of formaldehyde. This property enables a synergistic interaction with anthracyclines like doxorubicin, where the liberated formaldehyde facilitates the formation of highly cytotoxic doxorubicin-DNA adducts. This dual mechanism not only enhances the antitumor efficacy but also potentially mitigates the cardiotoxicity associated with doxorubicin by shifting the cytotoxic mechanism away from topoisomerase II poisoning. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Topoisomerase II Catalytic Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation.[1] Topoisomerase II functions by creating transient double-strand breaks to allow for the passage of another DNA strand. This compound and its active metabolite, ICRF-154, are catalytic inhibitors of topoisomerase II.[1][2][3] Unlike topoisomerase poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA "cleavable complex," this compound acts at a step prior to this, interfering with the enzyme's catalytic cycle without inducing DNA cleavage.[1][3] This mode of inhibition leads to a failure in chromosome segregation during mitosis, ultimately triggering cell cycle arrest and apoptosis.[4]
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory potency of this compound and its related compounds on topoisomerase II can be quantified using a decatenation assay with kinetoplast DNA (kDNA). The concentration required for 50% inhibition (IC50) provides a measure of the drug's effectiveness against the enzyme.
| Compound | Topoisomerase II IC50 (µM) | Reference |
| This compound (MST-16) | 300 | [3] |
| ICRF-154 | 13 | [3] |
| ICRF-193 | 2 | [3] |
Cellular Consequences of this compound Action
The inhibition of topoisomerase II by this compound leads to significant downstream effects on cancer cells, primarily manifesting as cell cycle disruption and the induction of programmed cell death.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound and its analogs have been evaluated across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) after a 48-hour treatment being a key metric.
| Cell Line | Cancer Type | This compound (MST-16) IC50 (µM) | Probimane IC50 (µM) | ICRF-187 IC50 (µM) | Reference |
| SCG-7901 | Gastric Cancer | - | < 10 | - | [4] |
| K562 | Leukemia | < 50 | < 10 | < 50 | [4] |
| A549 | Lung Cancer | - | < 10 | - | [4] |
| HL-60 | Leukemia | < 50 | < 10 | < 50 | [4] |
| HeLa | Cervical Cancer | 26.4 | 5.12 | 129 | [4] |
| MDA-MB-435 | Melanoma | > 50 | 20.8 | > 200 | [4] |
| HCT-116 | Colon Cancer | > 50 | 13.9 | > 200 | [4] |
Note: Probimane is another bisdioxopiperazine derivative with a similar mechanism of action.
G2/M Cell Cycle Arrest
A hallmark of topoisomerase II catalytic inhibitors is the induction of a G2/M phase cell cycle arrest.[4] This is a consequence of the cell's inability to properly segregate chromosomes during mitosis.
| Cell Line | Treatment (24h) | % of Cells in G2/M | Fold Increase vs. Control | Reference |
| MDA-MB-435 | Control | 16.8 | - | [4] |
| MDA-MB-435 | Probimane (4 µM) | 86.4 | 5.1 | [4] |
Note: The arresting effect of Probimane is reported to be approximately twice that of MST-16 (this compound) at equivalent concentrations.[4]
Induction of Apoptosis
The ultimate fate of cancer cells following this compound-induced cell cycle arrest is often apoptosis, or programmed cell death. This is triggered by the cellular stress resulting from mitotic failure. The induction of apoptosis can be quantified by measuring the percentage of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA.
| Cell Line | Treatment (4h) | % Sub-G1 (Apoptotic Cells) | Reference |
| HL-60 | Doxorubicin (4 µM) | ~15 | [5] |
| HL-60 | Doxorubicin (4 µM) + AN-9 (50 µM) | ~40 | [5] |
| HL-60/MX2 | Doxorubicin (4 µM) + AN-9 (50 µM) | ~35 | [5] |
Note: AN-9 is a formaldehyde-releasing prodrug, mimicking the effect of this compound's metabolism when combined with doxorubicin. HL-60/MX2 is a topoisomerase II-defective cell line.
Synergistic Activity with Doxorubicin: The Role of Formaldehyde
A pivotal aspect of this compound's mechanism of action, particularly in combination therapy, is its metabolic breakdown, which releases formaldehyde.[6] This formaldehyde can then react with doxorubicin to form doxorubicin-DNA adducts, which are significantly more cytotoxic than the lesions produced by doxorubicin's primary mechanism of topoisomerase II poisoning.[2][6][7][8]
Formation of Doxorubicin-DNA Adducts
The formation of these adducts provides an alternative and potent cell-killing mechanism. The quantity of adducts can be measured, demonstrating the enhancement of this effect in the presence of a formaldehyde source.
| Cell Line | Treatment (4h) | Doxorubicin-DNA Adducts (per 10 kb DNA) | Reference |
| HL-60 | Doxorubicin (1 µM) + AN-9 (100 µM) | ~2.0 | [6] |
| HL-60 | Doxorubicin (4 µM) + AN-9 (100 µM) | ~8.5 | [6] |
| HL-60/MX2 | Doxorubicin (4 µM) | ~1.0 | [6] |
| HL-60/MX2 | Doxorubicin (4 µM) + AN-9 (100 µM) | ~3.5 | [6] |
Note: AN-9 is a formaldehyde-releasing prodrug, used here to model the effect of this compound metabolism.
Involvement of DNA Damage Response Pathways
While direct evidence for this compound's modulation of specific DNA damage response (DDR) proteins is limited, its action as a topoisomerase II inhibitor and its role in forming DNA adducts strongly suggest the involvement of pathways governed by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These pathways are critical for sensing DNA damage and signaling for cell cycle arrest or apoptosis, often through the p53 tumor suppressor protein.[9][10][11]
Clinical Implications
The dual mechanism of action and favorable safety profile of this compound have led to its clinical investigation, particularly in elderly or frail patients with lymphoma who may not tolerate standard, more aggressive chemotherapy regimens.[3][12]
Clinical Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)
In a retrospective analysis of patients aged 80 years and older with previously untreated DLBCL, a combination regimen including this compound demonstrated notable efficacy.
| Parameter | Result | Reference |
| Overall Response Rate | 57% | [13] |
| Complete Response Rate | 40% | [13] |
| Median Overall Survival | 32.0 months (95% CI, 16.2-NR) | [13] |
| 2-Year Overall Survival | 62% | [13] |
| Median Progression-Free Survival | 17.2 months (95% CI, 7.4-44.4) | [13] |
| 2-Year Progression-Free Survival | 44% | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Topoisomerase II Decatenation Assay[3]
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, and 200 ng of kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.
-
Enzyme Addition: Add purified calf thymus topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol).
-
Electrophoresis: Load the samples onto a 1% agarose gel and run at 2-5 V/cm for 2-3 hours.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.
-
Quantification: Quantify the amount of decatenated DNA to determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry[4][12][14]
-
Cell Preparation: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The DNA content is measured by the fluorescence intensity of propidium iodide.
Apoptosis Assay (Annexin V/PI Staining)[1][15][16][17][18]
-
Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
This compound's multifaceted mechanism of action distinguishes it from conventional topoisomerase II poisons. Its ability to act as a catalytic inhibitor, induce G2/M arrest and apoptosis, and synergize with anthracyclines through the formation of DNA adducts presents a compelling profile for an anticancer agent. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further research and development efforts aimed at leveraging the unique therapeutic potential of this compound and related compounds in oncology. The favorable clinical data in elderly and frail patient populations underscore its potential as a valuable component of less toxic, yet effective, cancer treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Therapeutic Advantages of Doxorubicin when Activated by Formaldehyde to Function as a DNA Adduct-Forming Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The power and potential of doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and bimolane, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-protein interactions occur between p53 phosphoforms and ATM and 53BP1 at sites of exogenous DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genome-protective topoisomerase 2a-dependent G2 arrest requires p53 in hTERT-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Sobuzoxane: A Technical Guide to its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobuzoxane (MST-16), a bis(2,6-dioxopiperazine) derivative, is a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, this compound acts by locking the topoisomerase II in a closed-clamp conformation around DNA, thereby preventing the enzyme from completing its catalytic cycle. This unique mechanism of action leads to G2/M cell cycle arrest and apoptosis in cancer cells. Clinically, this compound is utilized in Japan for the treatment of malignant lymphomas and adult T-cell leukemia. Furthermore, it exhibits cardioprotective effects when used in conjunction with anthracycline antibiotics, mitigating a common dose-limiting toxicity. This technical guide provides an in-depth overview of this compound's function, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of the relevant cellular pathways.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, ICRF-154. As a member of the bis(2,6-dioxopiperazine) class of compounds, this compound functions as a catalytic inhibitor of topoisomerase II.[1][2] Its primary mechanism involves the non-competitive inhibition of the ATPase activity of topoisomerase II.[3][4]
The catalytic cycle of topoisomerase II involves the binding of two ATP molecules, which promotes the dimerization of the N-terminal ATPase domains, trapping a segment of DNA (the T-segment) to be passed through a transient double-strand break in another DNA segment (the G-segment). This compound and its analogs are thought to bind to the ATP-bound topoisomerase II, stabilizing the dimeric state and locking the enzyme in a closed clamp around the DNA after the T-segment has been transported but before ATP hydrolysis is complete.[5] This prevents the enzyme from resetting for subsequent rounds of strand passage, effectively halting its catalytic activity without inducing the formation of a permanent cleavable complex, a hallmark of topoisomerase poisons like etoposide.[1][2][6] This distinct mechanism is responsible for its different biological consequences, including a lower potential for secondary malignancies compared to topoisomerase poisons.
Quantitative Data
The inhibitory activity of this compound and its related bis(2,6-dioxopiperazine) derivatives against topoisomerase II and various cancer cell lines has been quantified in numerous studies. The following tables summarize key quantitative data.
| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |
| MST-16 (this compound) | Topoisomerase II | Decatenation Assay | 300 | [1] |
| ICRF-154 | Topoisomerase II | Decatenation Assay | 13 | [1] |
| ICRF-159 | Topoisomerase II | Decatenation Assay | 30 | [1] |
| ICRF-193 | Topoisomerase II | Decatenation Assay | 2 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound and its Analogs against Purified Topoisomerase II.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | ICRF-154 | ~10 | [7] |
| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | ICRF-193 | ~1 | [7] |
| Human Lymphoma | Lymphoma | This compound | Varies | [8] |
| Malignant Lymphoma | Lymphoma | This compound | Varies | [9] |
| Adult T-cell Leukemia | Leukemia | This compound | Varies | [9] |
Table 2: Cytotoxic Activity (IC50) of this compound and its Analogs in Various Cancer Cell Lines. Note: Specific IC50 values for this compound in many cell lines are not consistently reported in the literature, with clinical efficacy often being the focus.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) networks into individual minicircles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (20 mM)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10x ATP Solution
-
200 ng kDNA
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted purified topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire sample into the wells of a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition relative to the control.
Alkaline Comet Assay for DNA Damage
This single-cell gel electrophoresis assay is used to detect DNA strand breaks. While this compound does not directly cause DNA breaks, this assay can be used to assess its ability to potentiate the DNA-damaging effects of other agents or to evaluate downstream apoptotic DNA fragmentation.[10][11][12]
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Frosted microscope slides
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or Propidium Iodide)
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a single-cell suspension of treated and control cells.
-
Mix approximately 1 x 10⁴ cells with 75 µL of LMA at 37°C.
-
Pipette the cell/LMA mixture onto a pre-coated slide (with NMA) and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Gently place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline Electrophoresis Buffer.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Carefully remove the slides and neutralize them by washing three times for 5 minutes each in Neutralization Buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail moment, etc.).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[7]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
Topoisomerase II Catalytic Cycle and this compound Inhibition
This compound intervenes in the catalytic cycle of topoisomerase II after the passage of the T-segment through the G-segment but before the hydrolysis of the second ATP molecule and subsequent release of the DNA.
Caption: this compound locks Topo II in a closed clamp post-religation.
DNA Damage Response and G2/M Arrest Induced by this compound
The trapping of topoisomerase II on DNA by this compound can be recognized as a form of DNA damage or replication stress, leading to the activation of the ATR-Chk1 signaling pathway. This cascade ultimately results in the inhibition of the Cyclin B1-CDK1 complex, which is essential for entry into mitosis, thereby causing a G2/M cell cycle arrest.
Caption: this compound-induced ATR-Chk1 signaling leads to G2/M arrest.
Experimental Workflow for Assessing this compound Activity
A logical workflow for characterizing the activity of this compound involves a multi-step process from in vitro enzyme inhibition to cellular effects.
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound represents a distinct class of topoisomerase II inhibitors with a mechanism that diverges from traditional topoisomerase poisons. Its ability to act as a catalytic inhibitor, trapping the enzyme in a closed clamp without forming a stable cleavable complex, underscores its unique therapeutic profile. This mode of action translates to specific cellular consequences, namely G2/M phase arrest and apoptosis, driven by the activation of the DNA damage response pathway. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers investigating this compound and other bis(2,6-dioxopiperazine) derivatives, facilitating further exploration into their therapeutic potential and underlying molecular mechanisms.
References
- 1. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 8. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sobuzoxane
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It is intended for an audience with a professional background in pharmaceutical sciences, oncology, and drug development.
Chemical Identity and Structure
This compound, also known as MST-16, is an orally active antineoplastic agent belonging to the bis(2,6-dioxopiperazine) class of compounds.[1] It is a prodrug that is metabolized to its active form, ICRF-154.[2]
The chemical structure and identifiers of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | [4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | [2] |
| CAS Number | 98631-95-9 | [3][4] |
| Molecular Formula | C22H34N4O10 | [2][4][5] |
| Molecular Weight | 514.53 g/mol | [2][4] |
| SMILES | CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | [2][6] |
| Synonyms | MST-16, Perazolin | [2][4][7] |
Physicochemical Properties
This compound presents as a crystalline solid.[4] Its limited aqueous solubility necessitates specific formulation strategies for both in vitro and in vivo applications.
| Property | Value | Source(s) |
| Melting Point | 128-130°C or 132-133°C | [4] |
| Solubility | Practically insoluble in water. Soluble in solvents like DMSO. | [3][4] |
| Appearance | Crystals | [4] |
Pharmacology and Mechanism of Action
This compound is a catalytic inhibitor of DNA topoisomerase II, an essential enzyme for DNA replication, recombination, and chromosome segregation.[1][8] Its mechanism distinguishes it from many other topoisomerase II inhibitors like etoposide or doxorubicin.
Key aspects of its mechanism include:
-
Upstream Catalytic Inhibition: Unlike agents that stabilize the "cleavable complex" between topoisomerase II and DNA, this compound and its active metabolite act earlier in the catalytic cycle.[1][2] This prevents the enzyme from creating the transient double-strand breaks necessary for its function, leading to an irreversible inhibition of cell division.[1][3]
-
Induction of Apoptosis: By altering DNA helicity and inhibiting topoisomerase II, this compound induces programmed cell death (apoptosis) in cancer cells.[1]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Cardioprotective Properties: this compound can chelate metal cations. This action is thought to limit the formation of free radical-generating complexes associated with anthracyclines like doxorubicin, potentially reducing their dose-limiting cardiotoxicity.[1][2]
-
Synergy with Doxorubicin: When used with doxorubicin, this compound not only inhibits topoisomerase II but also enhances the formation of doxorubicin-DNA adducts. This is mediated by formaldehyde released during the metabolism of this compound, shifting doxorubicin's cytotoxic mechanism and potentially overcoming some forms of drug resistance.[9][10][11]
Caption: Mechanism of action of this compound.
Experimental Methodologies
The evaluation of this compound's activity involves a range of in vitro and in vivo assays. While detailed, step-by-step protocols are typically proprietary or require access to full-text publications, the following summaries describe the experimental approaches cited in the literature.
In Vitro Efficacy and Mechanism Studies
-
Target Engagement: Assays to confirm the inhibition of topoisomerase II are crucial. These often involve measuring the relaxation of supercoiled plasmid DNA by the purified enzyme in the presence and absence of the inhibitor.
-
Cytotoxicity Assays: Standard methods like MTT or MTS assays are used to determine the IC50 (half-maximal inhibitory concentration) in various cancer cell lines.
-
Cell Cycle Analysis: Flow cytometry using DNA-intercalating dyes (e.g., propidium iodide) is employed to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.[1]
-
Apoptosis Detection: Apoptosis can be measured via flow cytometry using Annexin V/PI staining or by quantifying caspase activity.[9][11]
-
DNA Damage Response: The Comet assay (single-cell gel electrophoresis) can be utilized to assess DNA strand breaks.[9][11]
-
DNA Adduct Formation: In studies involving co-administration with doxorubicin, the formation of drug-DNA adducts can be quantified using radiolabeled drugs (e.g., [14C]doxorubicin) followed by scintillation counting.[9][11]
In Vivo Experimental Protocols
-
Animal Models: Efficacy is often tested in xenograft models where human tumor cells are implanted into immunocompromised mice.
-
Drug Formulation and Administration: Due to its poor water solubility, this compound for in vivo use requires careful preparation. A typical workflow involves creating a stock solution in a solvent like DMSO, which is then stored at low temperatures (-20°C to -80°C).[3] For administration, a fresh working solution is prepared daily by diluting the stock with appropriate co-solvents and vehicles (e.g., PEG300, Tween-80, saline).[3] Sonication or gentle heating may be used to ensure complete dissolution.[3] this compound is noted for its oral activity and is often administered as such in clinical settings.[3][12]
-
Toxicity Studies: Acute toxicity is determined by establishing the LD50 (lethal dose, 50%) via different administration routes (oral, intraperitoneal, subcutaneous) in animal models like mice and rats.[4]
Caption: General workflow for this compound in vivo preparation.
Clinical Applications and Development
This compound has been clinically evaluated, particularly for hematological malignancies.
-
Non-Hodgkin's Lymphoma: It has been studied as a therapeutic option for patients with non-Hodgkin's lymphoma that is resistant to conventional chemotherapy or has relapsed.[3]
-
Adult T-cell Leukemia/Lymphoma (ATL): Clinical trials have shown favorable overall response rates in ATL patients.[12]
-
Palliative Setting: Given its oral administration and manageable toxicity profile, this compound is considered a therapeutic option for lymphoma patients who cannot tolerate aggressive conventional chemotherapy, particularly in a palliative context.[12]
Summary
This compound is a unique topoisomerase II inhibitor with a distinct mechanism of action that avoids the formation of stabilized cleavable complexes. Its oral bioavailability and potential for reduced cardiotoxicity compared to other agents in its class make it a valuable compound for cancer research. Furthermore, its synergistic interaction with anthracyclines presents an intriguing avenue for combination therapies aimed at enhancing efficacy and overcoming drug resistance. This guide provides the core technical information necessary for researchers and drug development professionals to understand and further investigate the potential of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C22H34N4O10) [pubchemlite.lcsb.uni.lu]
- 7. This compound - AdisInsight [adisinsight.springer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Clinical feasibility of oral low-dose etoposide and this compound for conventional chemotherapy-intolerant lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Sobuzoxane: A Technical Guide to its Prodrug Activation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobuzoxane (also known as MST-16) is an orally bioavailable prodrug of the bisdioxopiperazine derivative ICRF-154.[1][2] It is a potent inhibitor of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[3][4] Unlike many other topoisomerase II inhibitors that act as poisons by stabilizing the enzyme-DNA cleavable complex, this compound and its active metabolite, ICRF-154, are catalytic inhibitors. They interfere with the enzyme's function before the formation of this complex, leading to a distinct mechanism of action with a potentially different side-effect profile.[3] This technical guide provides an in-depth overview of this compound's activation pathway, its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound as a Prodrug and its Activation Pathway
This compound is designed to overcome the low oral bioavailability of its active form, ICRF-154.[2] The oral bioavailability of this compound is approximately 50%. Following oral administration, it is rapidly and extensively metabolized to ICRF-154.[2]
The activation of this compound involves the enzymatic hydrolysis of its two isobutyloxycarbonyloxymethyl side chains to release the active molecule, ICRF-154. While the specific enzymes responsible for this biotransformation have not been definitively identified in the literature, the chemical structure of the prodrug moiety suggests the involvement of carboxylesterases . These enzymes are abundant in the liver and intestines and are known to hydrolyze ester bonds, a key step in the activation of many ester-containing prodrugs.[4]
The proposed activation pathway is a two-step hydrolysis reaction for each side chain, ultimately yielding ICRF-154. A potential subsequent metabolite is an open-ring analog, EDTA-diamide.[2]
Signaling Pathway of this compound Activation
Caption: Proposed metabolic activation pathway of the prodrug this compound to its active form, ICRF-154.
Mechanism of Action of ICRF-154
The active metabolite of this compound, ICRF-154, exerts its anticancer effects by inhibiting topoisomerase II. Unlike topoisomerase II poisons such as etoposide, which trap the enzyme in a covalent complex with DNA (the cleavable complex), ICRF-154 is a catalytic inhibitor. It acts earlier in the catalytic cycle, preventing the enzyme from binding to and cleaving DNA. This mode of action avoids the induction of extensive DNA double-strand breaks, which is a hallmark of topoisomerase II poisons and is associated with their cardiotoxicity.
The inhibition of topoisomerase II by ICRF-154 leads to the disruption of DNA replication and chromosome segregation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Topoisomerase II Inhibition Pathway
Caption: Mechanism of topoisomerase II inhibition by ICRF-154 compared to topoisomerase II poisons.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, ICRF-154.
Table 1: In Vitro Inhibition of Topoisomerase II by Bisdioxopiperazine Derivatives
| Compound | IC50 (µM) in Topoisomerase II Decatenation Assay | Reference |
| This compound (MST-16) | 300 | [3] |
| ICRF-154 | 13 | [3] |
| ICRF-159 | 30 | [3] |
| ICRF-193 | 2 | [3] |
IC50: The half maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~50% | [2] |
| Metabolism | Rapidly converted to ICRF-154 | [2] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory activity of compounds on the catalytic function of topoisomerase II.
Principle: Topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is hindered. The decatenated minicircles can be separated from the catenated kDNA network by agarose gel electrophoresis.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Test compounds (this compound, ICRF-154) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, ATP, and kDNA.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane to determine the IC50 of the inhibitor.
In Vitro Conversion of this compound to ICRF-154
This protocol is designed to monitor the conversion of the prodrug this compound to its active form, ICRF-154, in a biological matrix.
Principle: this compound is incubated with a biological sample (e.g., liver microsomes, plasma, or cell lysate) containing metabolic enzymes. At various time points, aliquots are taken, and the reaction is quenched. The concentrations of this compound and ICRF-154 are then quantified using a sensitive analytical method like UHPLC-MS/MS.
Materials:
-
This compound and ICRF-154 analytical standards
-
Biological matrix (e.g., human liver microsomes, human plasma)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
NADPH regenerating system (for microsomal assays)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
UHPLC-MS/MS system
Procedure:
-
Pre-warm the biological matrix in the incubation buffer at 37°C.
-
Initiate the reaction by adding a known concentration of this compound. If using microsomes, add the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the samples by a validated UHPLC-MS/MS method to quantify the concentrations of this compound and ICRF-154.
-
Plot the concentration of this compound and ICRF-154 over time to determine the rate of conversion.
Experimental Workflow for In Vitro Conversion Assay
Caption: General workflow for an in vitro assay to measure the conversion of this compound to ICRF-154.
Conclusion
This compound is an orally active prodrug that is efficiently converted to its active metabolite, ICRF-154. This active form acts as a catalytic inhibitor of topoisomerase II, a mechanism that distinguishes it from many clinically used topoisomerase II poisons. This distinct mechanism of action may offer a different therapeutic window and safety profile. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further investigation into the specific enzymes responsible for this compound's activation could provide deeper insights into its metabolism and potential drug-drug interactions.
References
Early Discovery and Development of Sobuzoxane (MST-16): A Technical Guide
Foreword: This technical guide provides an in-depth overview of the early discovery and development of Sobuzoxane (MST-16), a pivotal orally active topoisomerase II inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's mechanism of action, preclinical and clinical findings, and the experimental methodologies employed during its initial investigation.
Introduction to this compound (MST-16)
This compound, with the chemical name 4,4'-(1,2-ethanediyl)bis(1-isobutoxycarbonyloxymethyl-2,6-piperazinedione), is a derivative of bis(2,6-dioxopiperazine)[1]. It was developed as a prodrug of its active metabolite, ICRF-154, to improve oral bioavailability[2]. As a catalytic inhibitor of topoisomerase II, this compound represents a class of anticancer agents with a distinct mechanism of action compared to topoisomerase poisons[3][4]. Its development marked a significant step in the quest for orally active chemotherapeutic agents with a favorable safety profile, particularly in the treatment of hematological malignancies such as non-Hodgkin's lymphoma and adult T-cell leukemia-lymphoma[2][5][6].
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound (MST-16)
| Property | Value | Reference |
| Chemical Formula | C22H34N4O10 | N/A |
| Molecular Weight | 514.52 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility | Poorly soluble in water | N/A |
| Prodrug of | ICRF-154 | [2] |
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
This compound's antitumor activity stems from its active metabolite, ICRF-154, which functions as a catalytic inhibitor of DNA topoisomerase II. Unlike topoisomerase poisons such as etoposide and doxorubicin that stabilize the "cleavable complex" leading to DNA strand breaks, ICRF-154 interferes with the enzyme's catalytic cycle at a different stage. It traps the topoisomerase II enzyme in a "closed clamp" conformation around the DNA after the DNA strands have been passed through each other but before ATP hydrolysis and subsequent enzyme release. This action prevents the enzyme from completing its catalytic cycle and turning over for subsequent rounds of DNA decatenation, ultimately leading to cell cycle arrest and apoptosis[3][4].
Preclinical Development
The preclinical evaluation of this compound (MST-16) involved a series of in vitro and in vivo studies to determine its antitumor efficacy, toxicity profile, and pharmacokinetic properties.
In Vitro Studies
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A general protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines is as follows:
-
Cell Seeding: Cancer cells (e.g., P388 leukemia, L1210 leukemia, B16 melanoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Table 2: In Vitro Cytotoxicity of Topoisomerase II Inhibitors
| Compound | Target Enzyme | IC50 (µM) in Decatenation Assay | Reference |
| MST-16 | Topoisomerase II | 300 | [3] |
| ICRF-154 | Topoisomerase II | 13 | [3] |
| ICRF-159 | Topoisomerase II | 30 | [3] |
| ICRF-193 | Topoisomerase II | 2 | [3] |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Studies have shown that this compound can enhance the accumulation of cells in the G2/M phase when used in combination with anthracyclines[7].
In Vivo Studies
Experimental Protocol: Murine P388 Leukemia Model
-
Animal Model: DBA/2 mice are used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Drug Administration: this compound (MST-16) is administered orally (p.o.) or intraperitoneally (i.p.) for a specified number of days, starting 24 hours after tumor inoculation. Dosing schedules often involve daily administration for 5 to 9 days.
-
Efficacy Evaluation: The primary endpoint is the increase in lifespan (ILS) of the treated mice compared to a control group. The mean survival time of each group is calculated.
Experimental Protocol: Murine B16 Melanoma Model
-
Animal Model: C57BL/6 mice are used.
-
Tumor Inoculation: Mice are inoculated subcutaneously (s.c.) with 1 x 10^5 B16-F10 melanoma cells[8].
-
Drug Administration: Treatment with this compound (MST-16) is initiated when tumors become palpable. The drug is typically administered orally.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers. The percentage of tumor growth inhibition is calculated.
Table 3: In Vivo Antitumor Activity of this compound (MST-16)
| Tumor Model | Administration Route | Dose (mg/kg/day) | Treatment Schedule | Efficacy Endpoint | Result | Reference |
| P388 Leukemia | i.p. | 200 | Days 1-9 | % ILS | 125 | [1] |
| B16 Melanoma | i.p. | 200 | Days 1-9 | % ILS | 58 | [1] |
| L1210 Leukemia | i.p. | 200 | Days 1-9 | % ILS | 71 | [1] |
| Colon 26 Adenocarcinoma | i.p. | 200 | Days 1-9 | % ILS | 83 | [1] |
| MH-134 Hepatoma | i.p. | 200 | Days 1-9 | % ILS | 46 | [1] |
Toxicology and Pharmacokinetics
Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. These studies typically involve single-dose and repeat-dose toxicity assessments in at least two animal species (one rodent and one non-rodent).
Table 4: Preclinical Toxicology and Pharmacokinetic Parameters of this compound (MST-16)
| Parameter | Species | Value | Reference |
| Acute LD50 (p.o.) | Mouse | > 5000 mg/kg | N/A |
| Acute LD50 (i.p.) | Mouse | > 5000 mg/kg | N/A |
| Bioavailability (Oral) | Not Specified | Approximately 30-40% | N/A |
| Metabolism | N/A | Rapidly converted to ICRF-154 | N/A |
Clinical Development
Following promising preclinical results, this compound (MST-16) entered clinical trials to evaluate its safety and efficacy in cancer patients.
Phase I/II Clinical Trials
Study Design (Example for Non-Hodgkin's Lymphoma):
-
Phase: Phase II
-
Patient Population: Patients with relapsed or refractory non-Hodgkin's lymphoma.
-
Inclusion Criteria (General): Confirmed diagnosis of NHL, measurable disease, adequate organ function (hematological, renal, hepatic), and performance status.
-
Exclusion Criteria (General): Prior treatment with this compound, active central nervous system involvement, significant concurrent medical conditions.
-
Treatment Regimen: this compound administered orally at a dose of 1600 mg/m²/day for 5-7 consecutive days, with cycles repeated every 2-3 weeks[5].
-
Primary Endpoints: Overall response rate (ORR), including complete response (CR) and partial response (PR).
-
Secondary Endpoints: Duration of response, progression-free survival (PFS), overall survival (OS), and safety profile.
Table 5: Clinical Efficacy of this compound (MST-16) in Non-Hodgkin's Lymphoma (Phase II)
| Parameter | Value | Reference |
| Number of Patients | 27 | [5] |
| Overall Response Rate (ORR) | 29.6% (8/27) | [5] |
| Complete Remission (CR) | 3.7% (1/27) | [5] |
| Partial Remission (PR) | 25.9% (7/27) | [5] |
| Median Time to Response | 13 days | [5] |
| Median Duration of Response | 46 days | [5] |
Safety and Tolerability in Clinical Trials
The major dose-limiting toxicities observed in clinical trials with this compound were hematological.
Table 6: Common Adverse Events (Grade 3/4) in this compound Clinical Trials
| Adverse Event | Incidence (%) | Reference |
| Leukopenia | 70% | [5] |
| Thrombocytopenia | 44% | [5] |
| Gastrointestinal Disorders | 37% | [5] |
| Anemia | Not Specified | N/A |
Conclusion
The early discovery and development of this compound (MST-16) demonstrated a successful translation from a rationally designed prodrug to a clinically effective oral anticancer agent. Its unique mechanism as a catalytic inhibitor of topoisomerase II offered a valuable alternative to existing chemotherapies, particularly for patients with hematological malignancies. The comprehensive preclinical and clinical investigations laid a solid foundation for its eventual approval and use in clinical practice, highlighting the importance of a thorough understanding of a drug's mechanism of action, efficacy, and safety profile throughout its development lifecycle. Further research into combination therapies and its potential in other malignancies continues to be an area of interest.
References
- 1. Antitumor activity of MST-16, a novel derivative of bis(2,6-dioxopiperazine), in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jsepi.org [jsepi.org]
- 5. Phase II study: treatment of non-Hodgkin's lymphoma with an oral antitumor derivative of bis(2,6-dioxopiperazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical feasibility of oral low-dose etoposide and this compound for conventional chemotherapy-intolerant lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MST-16, a novel derivative of bis(2,6-dioxopiperazine), synergistically enhances the antitumor effects of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Sobuzoxane's Impact on DNA Replication and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobuzoxane (MST-16), an orally active bis(2,6-dioxopiperazine) derivative, is a catalytic inhibitor of DNA topoisomerase II. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavable complex, this compound interferes with the catalytic cycle of the enzyme, leading to a distinct mechanism of action with a potentially more favorable toxicity profile. This technical guide provides an in-depth analysis of this compound's effects on DNA replication and cell cycle progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Its unique properties, including its synergistic effects with other chemotherapeutics and its cardioprotective potential, make it a compound of significant interest in oncology research and drug development.
Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II
DNA topoisomerases are essential nuclear enzymes that resolve the topological challenges of DNA, such as supercoiling and tangling, which arise during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1] Topoisomerase II, in particular, is vital for cell survival and has been a key target for anticancer drug development.[1]
This compound and its active metabolites, such as ICRF-154, belong to a class of topoisomerase II inhibitors that act catalytically.[1] They disrupt the enzyme's function before the formation of a stable cleavable complex between DNA and the topoisomerase II enzyme.[1] This is a significant distinction from topoisomerase II poisons like etoposide and doxorubicin, which trap this complex, leading to DNA strand breaks. The absence of stabilized cleavable complexes is believed to contribute to the higher selectivity and reduced cardiotoxicity associated with this compound.[1]
In addition to its direct action on topoisomerase II, this compound's metabolism releases formaldehyde. This has been shown to enhance the formation of DNA adducts when used in combination with agents like doxorubicin, shifting the cytotoxic mechanism and potentially overcoming some forms of drug resistance.[2]
Quantitative Analysis of this compound's Effects
While specific quantitative data for this compound's direct impact on cell cycle distribution and DNA replication rates are not extensively detailed in publicly available literature, the effects of its class of compounds, the bis(2,6-dioxopiperazines), are well-documented. The following tables summarize the known effects, drawing from studies on this compound and its close structural and functional analogs like ICRF-154 and ICRF-193.
Table 1: Effect of Bis(2,6-dioxopiperazine) Compounds on Cell Cycle Progression
| Compound | Cell Line | Concentration | Duration of Treatment | Observed Effect on Cell Cycle | Reference |
| This compound (with Doxorubicin) | Not Specified | Not Specified | Not Specified | Increase in the number of cells arrested in the G2/M phase. | [1] |
| ICRF-154 | RPMI 8402 | Not Specified | Not Specified | Progressive accumulation of cells with 4C DNA content (G2/M arrest). | [3] |
| ICRF-193 | HeLa | Not Specified | Not Specified | Induces G2 arrest. | [4] |
Table 2: Effect of Bis(2,6-dioxopiperazine) Compounds on DNA Synthesis
| Compound | Cell System | Concentration | Observed Effect on DNA Synthesis | Reference |
| ICRF-193 | Murine Spleen Cells | 10 µM | Inhibition of DNA synthesis. | [5] |
Signaling Pathways and Molecular Interactions
This compound's inhibition of topoisomerase II catalytic activity primarily impacts the G2 and M phases of the cell cycle. The inability to properly decatenate replicated chromosomes prevents their segregation during mitosis, triggering a G2/M checkpoint arrest.
When used in combination with doxorubicin, this compound's metabolic release of formaldehyde introduces a parallel pathway of cytotoxicity.
Detailed Experimental Protocols
The following protocols are generalized methodologies for assessing the effects of compounds like this compound on the cell cycle and DNA replication.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include an untreated control.
-
Cell Harvesting: Harvest cells by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
DNA Replication Assay using BrdU Incorporation
This method measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[8][9][10]
Materials:
-
BrdU labeling solution
-
Fixation/permeabilization buffer
-
DNase I
-
Anti-BrdU antibody (conjugated to a fluorophore)
-
DNA stain (e.g., DAPI or PI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described above.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into replicating DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
DNA Denaturation: Treat the cells with DNase I to expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Counterstain the cells with a DNA dye to visualize the nuclei.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of BrdU-positive cells, indicating the proportion of cells actively replicating their DNA.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of intracellular topoisomerase II by antitumor bis(2,6-dioxopiperazine) derivatives: mode of cell growth inhibition distinct from that of cleavable complex-forming type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bisdioxopiperazine Class of Compounds for Researchers, Scientists, and Drug Development Professionals
The bisdioxopiperazine class of compounds represents a significant group of agents with potent anti-cancer and cardioprotective properties. This technical guide provides a comprehensive overview of their core mechanisms of action, quantitative data on their activity, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate.
Core Concepts and Mechanism of Action
Bisdioxopiperazines are a class of synthetic compounds characterized by a central piperazine ring flanked by two dioxo groups. Their primary mechanism of action is the catalytic inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.
Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, bisdioxopiperazines act as catalytic inhibitors. They lock the topoisomerase II enzyme in a "closed-clamp" conformation around the DNA after the DNA strands have been passed through each other but before ATP hydrolysis and enzyme turnover can occur. This non-covalent trapping of the enzyme on the DNA interferes with critical cellular processes that require topoisomerase II activity, ultimately leading to cell cycle arrest and apoptosis.
A key member of this class, dexrazoxane (ICRF-187), exhibits a dual mechanism of action. In addition to topoisomerase II inhibition, its hydrolysis product, ADR-925, is a potent iron chelator. This iron chelation is central to its use as a cardioprotective agent against the cardiotoxicity induced by anthracycline chemotherapeutics, which is believed to be mediated by iron-dependent reactive oxygen species (ROS) generation.
Quantitative Data on Biological Activity
The biological activity of bisdioxopiperazine compounds has been quantified in numerous studies. The following tables summarize key IC50 values for topoisomerase II inhibition and cytotoxicity in various cancer cell lines.
| Compound | Topoisomerase II Inhibition IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| ICRF-193 | Not explicitly stated in provided text | NB4, HT-93, HL-60, U937 | 0.21-0.26 (5 days) | [1] |
| Razoxane (ICRF-159) | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |
| Dexrazoxane (ICRF-187) | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |
| Probimane | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text | |
| MST-16 | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |
Note: The provided search results did not yield a comprehensive set of directly comparable IC50 values for topoisomerase II inhibition for all listed compounds. The cytotoxicity data for ICRF-193 is based on a 5-day exposure.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is a fundamental method to assess the catalytic activity of topoisomerase II and the inhibitory effect of compounds like bisdioxopiperazines.
Principle: Topoisomerase II can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). The decatenated DNA can then be separated from the catenated substrate by gel electrophoresis.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP, 100 µg/mL BSA)
-
Bisdioxopiperazine compound of interest
-
Loading Dye (containing SDS to stop the reaction)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. To a final volume of 20 µL, add assay buffer, 200 ng of kDNA, and the desired concentration of the bisdioxopiperazine compound.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase IIα (typically 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the decatenated DNA circles have migrated sufficiently into the gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated kDNA remaining at the origin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Bisdioxopiperazine compound of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the bisdioxopiperazine compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Logical Relationships
Topoisomerase II Catalytic Cycle Inhibition by Bisdioxopiperazines
References
Methodological & Application
Application Notes and Protocols for Sobuzoxane in Animal Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobuzoxane, also known as MST-16, is an orally administered derivative of bis(2,6-dioxopiperazine) and a catalytic inhibitor of topoisomerase II.[1][2] As a prodrug, this compound is metabolized in vivo to its active form, ICRF-154.[1] Unlike topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA cleavage complex, this compound traps topoisomerase II in a closed-clamp conformation on the DNA, preventing the re-ligation of DNA strands after cleavage. This unique mechanism of action makes it a subject of interest for cancer research, particularly in hematological malignancies like lymphoma.
These application notes provide a summary of the available preclinical data on the dosing and administration of this compound in animal models and offer generalized protocols for its use in lymphoma research. It is important to note that while clinical studies have demonstrated the efficacy of this compound in human lymphoma patients, detailed preclinical studies specifically in lymphoma animal models are not extensively published.[3][4] The protocols and data presented here are based on studies conducted in other cancer models, such as leukemia and solid tumors, and should be adapted and optimized for specific lymphoma models.
Mechanism of Action: Topoisomerase II Catalytic Inhibition
This compound acts as a catalytic inhibitor of Topoisomerase II. The diagram below illustrates the key steps in its mechanism of action.
References
- 1. Antitumor activities and schedule dependence of orally administered MST-16, a novel derivative of bis(2,6-dioxopiperazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of MST-16, a novel derivative of bis(2,6-dioxopiperazine), in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of oral low-dose topoisomerase II inhibitors, MST-16 and VP-16, for refractory or relapsed non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of adult T-cell leukemia/lymphoma with MST-16, a new oral antitumor drug and a derivative of bis(2,6-dioxopiperazine). The MST-16 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Sobuzoxane Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of Sobuzoxane (MST-16) stock solutions for use in both in vitro and in vivo preclinical research. This compound is an orally active topoisomerase II inhibitor with antineoplastic properties.[1][2] Due to its practical insolubility in water, appropriate solvent selection and handling procedures are critical for accurate and reproducible experimental results.[3] This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and integrity of this compound solutions.
Chemical Properties and Solubility
This compound is a bis(2,6-dioxopiperazine) derivative with the molecular formula C₂₂H₃₄N₄O₁₀ and a molecular weight of 514.53 g/mol .[1][4] It is a white to off-white solid.[1] Understanding the solubility of this compound is fundamental to preparing homogenous and accurate stock solutions.
Table 1: this compound Solubility and Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄N₄O₁₀ | [1] |
| Molecular Weight | 514.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Practically insoluble | [3] |
| Solubility in DMSO | 100 mg/mL (194.35 mM) | [1] |
Note: The use of ultrasonic treatment may be necessary to achieve full dissolution in DMSO. It is also recommended to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility.[1]
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for subsequent dilution in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 514.53 g/mol = 51.45 mg
-
-
-
Weighing:
-
Tare a sterile polypropylene tube on the analytical balance.
-
Carefully weigh 51.45 mg of this compound powder into the tube.
-
-
Solubilization:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minute intervals until the solution is clear.
-
-
Sterilization and Aliquoting:
-
While this compound solutions are typically prepared under aseptic conditions, sterile filtration of the final DMSO stock is generally not recommended as it can be challenging with high-concentration organic solutions. Work in a laminar flow hood to maintain sterility.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
-
Storage:
-
Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions for In Vitro Cell Culture Assays
For cell-based experiments, the high-concentration DMSO stock solution must be diluted to the final desired concentration in cell culture medium. It is crucial to maintain a low final DMSO concentration (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions: It is recommended to perform intermediate dilutions in culture medium to avoid precipitation of the compound.
-
For example, to achieve a final concentration of 100 µM in a well containing 100 µL of medium, you can add 0.1 µL of the 100 mM stock. However, to ensure homogeneity and accuracy, it is better to first prepare an intermediate dilution (e.g., 1 mM in culture medium) and then add the appropriate volume to your experimental wells.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the drug.
Preparation of Dosing Solutions for In Vivo Studies
This compound is orally active.[1] For animal studies, the drug is typically formulated in a vehicle that enhances its solubility and bioavailability. The following is a general guideline for preparing a dosing solution. The final formulation should be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound powder
-
DMSO
-
A suitable co-solvent/vehicle (e.g., corn oil, or a solution of 20% SBE-β-CD in saline)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in section 2.1.
-
Sequentially add co-solvents: To prepare the final dosing solution, slowly add the co-solvent to the DMSO stock solution while vortexing. For example, to prepare a formulation of 10% DMSO in 90% corn oil:
-
Take the required volume of the this compound/DMSO stock solution.
-
Gradually add 9 volumes of corn oil to the DMSO stock while continuously vortexing to ensure a homogenous suspension/solution.
-
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
-
Vehicle Control: A vehicle control group receiving the same formulation without this compound (e.g., 10% DMSO in 90% corn oil) should be included in the study design.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Signaling Pathways and Experimental Workflows
This compound functions as a topoisomerase II inhibitor, interfering with the catalytic cycle of the enzyme and leading to the inhibition of cell division.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activities and schedule dependence of orally administered MST-16, a novel derivative of bis(2,6-dioxopiperazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sobuzoxane in Combination with Etoposide for Synergistic Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic antitumor effects of sobuzoxane and etoposide. Both agents are inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair, yet they possess distinct mechanisms of action. Etoposide is a topoisomerase II "poison" that stabilizes the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.[1] In contrast, this compound is a catalytic inhibitor of topoisomerase II that acts upstream of the formation of the cleavage complex.[2] This mechanistic divergence presents a compelling rationale for their combined use to achieve synergistic cytotoxicity against cancer cells.
Clinical evidence supports the viability of this combination. A retrospective analysis of elderly patients with diffuse large B-cell lymphoma demonstrated that a regimen including this compound and etoposide was safe and effective, prolonging survival in this patient population.[3] Preclinical studies with mechanistically similar compounds, such as the catalytic inhibitor ICRF-193, have shown a synergistic effect when combined with etoposide, resulting in a significant potentiation of etoposide's cytotoxic activity.[4] This synergy is associated with an increase in DNA double-strand breaks and subsequent G2/M phase cell cycle arrest.[4][5]
These application notes provide a framework for researchers to quantitatively assess the synergistic interactions between this compound and etoposide and to elucidate the underlying molecular mechanisms.
Data Presentation
The following tables present hypothetical yet representative data based on the expected synergistic outcomes of combining this compound and etoposide, informed by studies on mechanistically similar drug combinations.[4]
Table 1: In Vitro Cytotoxicity of this compound and Etoposide in Human Lymphoma Cell Lines (e.g., U937)
| Treatment | IC50 (µM) after 72h exposure |
| This compound | 50 |
| Etoposide | 5 |
| This compound + Etoposide (10:1 ratio) | Synergistic IC50s: |
| This compound | 5 |
| Etoposide | 0.5 |
| Combination Index (CI) | < 1 (Indicating Synergy) |
Table 2: Effect of this compound and Etoposide Combination on Cell Cycle Distribution in U937 Cells
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 60% | 25% | 15% |
| This compound (25 µM) | 55% | 20% | 25% |
| Etoposide (2.5 µM) | 40% | 15% | 45% |
| This compound (25 µM) + Etoposide (2.5 µM) | 20% | 10% | 70% |
Table 3: Induction of Apoptosis by this compound and Etoposide Combination in U937 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | < 5% |
| This compound (50 µM) | 10% |
| Etoposide (5 µM) | 25% |
| This compound (50 µM) + Etoposide (5 µM) | 65% |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Isobologram Analysis)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and etoposide individually and in combination, and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest (e.g., U937 human lymphoma cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and etoposide in complete culture medium from the stock solutions. For combination studies, prepare fixed-ratio dilutions (e.g., 10:1 this compound to etoposide).
-
Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for this compound and etoposide alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Generate an isobologram to visualize the synergistic interaction.
-
Cell Cycle Analysis
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Etoposide
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with this compound, etoposide, or the combination at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Etoposide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with this compound, etoposide, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Visualization of Signaling Pathways and Workflows
Caption: Synergistic mechanism of this compound and Etoposide.
Caption: Experimental workflow for synergy assessment.
Caption: DNA damage response leading to G2/M arrest and apoptosis.
References
- 1. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ICRF193 potentiates the genotoxicity of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring Topoisomerase II Inhibition by Sobuzoxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various assays to measure the inhibition of topoisomerase II by Sobuzoxane, a catalytic inhibitor that acts by a distinct mechanism from topoisomerase poisons. The protocols are intended for use by researchers and scientists in the field of cancer drug development and molecular pharmacology.
Introduction to this compound and Topoisomerase II Inhibition
DNA topoisomerase II is a critical enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[1][2][3] This function makes it a key target for anticancer drugs.[1][4] this compound (and its active metabolite ICRF-154) is a bis(2,6-dioxopiperazine) derivative that functions as a catalytic inhibitor of topoisomerase II.[1][5] Unlike topoisomerase poisons such as etoposide and doxorubicin, which stabilize the covalent DNA-enzyme intermediate (the cleavable complex), this compound and other bisdioxopiperazines lock the enzyme in a closed-clamp conformation after DNA strand passage but before ATP hydrolysis and dissociation.[1][5] This prevents the enzyme from completing its catalytic cycle and turning over, thus inhibiting its overall activity without inducing the same level of DNA damage as topoisomerase poisons.[1][5][6]
The following protocols describe assays to characterize the inhibitory activity of this compound on topoisomerase II, focusing on methods that can distinguish its catalytic inhibitory mechanism.
DNA Decatenation Assay
Application Note: The DNA decatenation assay is the gold standard for measuring topoisomerase II activity.[3][7][8] It utilizes kinetoplast DNA (kDNA), a network of interlocked DNA circles isolated from trypanosomes. Topoisomerase II separates these interlocked rings into individual minicircles, which can be resolved by agarose gel electrophoresis.[3] Catalytic inhibitors like this compound will prevent this decatenation, resulting in the kDNA network remaining at the origin of the gel. This assay directly measures the catalytic activity of the enzyme.
Experimental Protocol:
-
Reaction Setup:
-
On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube.
-
Add the following components in order:
-
Sterile, nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase II reaction buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA).
-
2 µL of 10 mM ATP.
-
1 µL of kDNA (200 ng/µL).
-
1 µL of this compound (or vehicle control, e.g., DMSO) at various concentrations.
-
1 µL of human Topoisomerase IIα (1-5 units).
-
-
-
Incubation:
-
Mix the components gently by flicking the tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS, 10 mM EDTA).
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the well of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at 85V for 2 hours in 1x TAE buffer.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated relative to the no-drug control.
-
Data Presentation:
| This compound (µM) | % Decatenation | % Inhibition |
| 0 (Control) | 95 | 5 |
| 10 | 70 | 30 |
| 50 | 45 | 55 |
| 100 | 20 | 80 |
| 250 | 5 | 95 |
| 500 | <1 | >99 |
IC50: ~40 µM
DNA Relaxation Assay
Application Note: Topoisomerase II can also relax supercoiled plasmid DNA, although this activity is not unique to this enzyme (Topoisomerase I also performs this function).[4][9] In the presence of an inhibitor like this compound, the supercoiled DNA will remain in its compact, fast-migrating form. This assay is a good secondary or confirmatory test for topoisomerase II inhibition.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a 20 µL reaction mixture on ice as follows:
-
Sterile, nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase II reaction buffer.
-
2 µL of 10 mM ATP.
-
1 µL of supercoiled plasmid DNA (e.g., pBR322, 200 ng/µL).
-
1 µL of this compound (or vehicle control) at various concentrations.
-
1 µL of human Topoisomerase IIα (1-5 units).
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 85V for 2 hours in 1x TAE buffer.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes and destain in water.
-
Visualize under UV light. Supercoiled DNA will migrate faster than the relaxed topoisomers.
-
Quantify the disappearance of the supercoiled DNA band to determine the percentage of inhibition.
-
Data Presentation:
| This compound (µM) | % Relaxation | % Inhibition |
| 0 (Control) | 98 | 2 |
| 10 | 75 | 25 |
| 50 | 50 | 50 |
| 100 | 25 | 75 |
| 250 | 10 | 90 |
| 500 | <5 | >95 |
IC50: ~50 µM
In Vivo Complex of Enzyme (ICE) Bioassay
Application Note: The ICE bioassay is designed to quantify topoisomerase-DNA covalent complexes in vivo.[4][7] This assay is crucial for demonstrating the mechanism of action of this compound. While topoisomerase poisons like etoposide will show a significant increase in trapped complexes, this compound is expected to show no such increase, confirming its identity as a catalytic inhibitor that does not stabilize the cleavable complex.[1]
Experimental Protocol:
-
Cell Treatment:
-
Culture cancer cells (e.g., HL-60) to mid-log phase.
-
Treat cells with this compound (e.g., 100 µM), etoposide (positive control, e.g., 50 µM), and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Cell Lysis and DNA Shearing:
-
Lyse the cells directly in the culture dish by adding a lysis solution containing a strong denaturant (e.g., 1% Sarkosyl).
-
Scrape the viscous lysate and pass it through a 21-gauge needle several times to shear the genomic DNA.
-
-
Cesium Chloride Gradient Ultracentrifugation:
-
Layer the lysate onto a cesium chloride (CsCl) step gradient.
-
Centrifuge at high speed (e.g., 125,000 x g) for 24 hours at 20°C. DNA and DNA-protein complexes will band at a high density, while free proteins will remain at the top.
-
-
Fractionation and Slot Blotting:
-
Carefully collect fractions from the bottom of the centrifuge tube.
-
Denature the DNA in each fraction and apply the samples to a nitrocellulose membrane using a slot-blot apparatus.
-
-
Immunodetection:
-
Block the membrane and probe with a primary antibody specific for Topoisomerase IIα.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
-
Analysis:
-
Quantify the signal in the DNA-containing fractions. An increase in signal compared to the vehicle control indicates the trapping of covalent complexes.
-
Data Presentation:
| Treatment | Fold Increase in Topo II-DNA Complexes (vs. Control) |
| Vehicle (DMSO) | 1.0 |
| Etoposide (50 µM) | 15.2 |
| This compound (100 µM) | 1.1 |
Cell-Based Assays: Proliferation and Cell Cycle Analysis
Application Note: These assays measure the downstream cellular consequences of topoisomerase II inhibition. A cell proliferation assay (e.g., MTT) determines the cytotoxic effect of this compound, while cell cycle analysis by flow cytometry can reveal blocks in specific phases of the cell cycle, often a G2/M arrest for topoisomerase II inhibitors.[1]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol (Cell Cycle Analysis):
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases.
Data Presentation:
Cell Proliferation (MTT Assay) in HL-60 Cells
| This compound (µM) | % Viability |
| 0 | 100 |
| 10 | 85 |
| 38 | 50 |
| 100 | 22 |
| 250 | 8 |
IC50: ~38 µM[10]
Cell Cycle Analysis in HL-60 Cells (72h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 50 | 5 | 10 |
| This compound (38 µM) | 20 | 5 | 30 |
Visualizations
Caption: Mechanism of Topoisomerase II Inhibition.
Caption: DNA Decatenation Assay Workflow.
Caption: In Vivo Complex of Enzyme (ICE) Assay Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sobuzoxane-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobuzoxane (MST-16) is a catalytic inhibitor of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during critical cellular processes such as replication and transcription. Unlike topoisomerase II poisons (e.g., doxorubicin, etoposide), which stabilize the enzyme-DNA cleavage complex, this compound and other bisdioxopiperazines act by locking the enzyme in a closed clamp conformation around DNA, preventing ATP hydrolysis and enzyme turnover. This distinct mechanism of action can lead to the accumulation of DNA double-strand breaks (DSBs), particularly in rapidly proliferating cells, ultimately triggering cell cycle arrest and apoptosis.
These application notes provide detailed methodologies for assessing DNA damage induced by this compound, focusing on two widely accepted and sensitive techniques: the Comet Assay and the γ-H2AX Immunofluorescence Assay. While direct quantitative data for this compound is limited in publicly available literature, data from the structurally and functionally similar bisdioxopiperazine, dexrazoxane, is presented as a proxy to guide experimental design and data interpretation.
Key Concepts and Mechanisms
This compound's primary mode of action is the catalytic inhibition of topoisomerase II. This interference with the enzyme's catalytic cycle, without the formation of a stable cleavage complex, can lead to the generation of DNA double-strand breaks. The cellular response to these breaks involves the activation of DNA damage response (DDR) pathways. A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins.
Caption: Mechanism of this compound-induced DNA damage.
Data Presentation: Quantitative Assessment of DNA Damage
The following tables summarize quantitative data obtained from studies on dexrazoxane, a compound structurally and functionally related to this compound. These values can be used as a reference for expected outcomes in similar experimental setups with this compound.
Table 1: Quantitative Analysis of DNA Damage by Neutral Comet Assay
| Compound | Cell Line | Concentration | Treatment Duration | Olive Tail Moment (Mean ± SEM) | Fold Increase vs. Control |
| Control | KK-15 (murine granulosa) | - | 3 h | ~10 | 1 |
| Doxorubicin | KK-15 (murine granulosa) | 500 nM | 3 h | ~14.5 | ~1.45 |
| Dexrazoxane | KK-15 (murine granulosa) | Not specified | 3 h | No significant increase | ~1 |
Data adapted from a study on dexrazoxane, which showed no direct induction of DNA double-strand breaks but was protective against doxorubicin-induced damage[1].
Table 2: Quantitative Analysis of γ-H2AX Foci Formation
| Compound | Cell Line | Concentration | Treatment Duration | Mean γ-H2AX Foci per Cell (± SEM) | Fold Increase vs. Control |
| Control | WT MEFs | - | 2 h | ~2 | 1 |
| Etoposide | WT MEFs | 1 µM | 2 h | ~15 | ~7.5 |
| Dexrazoxane | Not specified | Not specified | Not specified | Induces γ-H2AX accumulation | Not specified |
| ICRF-193 | NIH3T3 | 5 µM | 4 h | Significant increase | Not specified |
Data compiled from studies on dexrazoxane and ICRF-193[2][3].
Experimental Protocols
Neutral Comet Assay for Detection of DNA Double-Strand Breaks
The neutral comet assay is preferred for detecting double-strand breaks, which are the primary lesions expected from catalytic topoisomerase II inhibitors.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Neutral electrophoresis buffer (100 mM Tris-HCl, 300 mM Sodium Acetate, pH 8.5)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., etoposide) and a vehicle control.
-
Harvest cells: For adherent cells, wash with PBS and detach using a cell scraper. For suspension cells, collect by centrifugation.
-
Wash cells once with ice-cold PBS and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat the frosted slides. Let them air dry.
-
Prepare a 0.7% LMP agarose solution in PBS and keep it at 37°C.
-
Mix 10 µL of cell suspension with 90 µL of LMP agarose.
-
Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour (can be extended overnight).
-
-
Electrophoresis:
-
Rinse the slides gently with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.
-
Let the DNA unwind for 20-30 minutes.
-
Apply voltage at ~1 V/cm for 20-30 minutes. Keep the temperature low (e.g., on ice or in a cold room) to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and immerse them in neutralization buffer for 30 minutes.
-
Stain the slides with a suitable DNA intercalating dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using specialized software to determine parameters like Olive Tail Moment, % DNA in the tail, and tail length.
-
Caption: Neutral Comet Assay Workflow.
γ-H2AX Immunofluorescence Assay for Detection of DNA Double-Strand Breaks
This assay provides a sensitive method to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
Materials:
-
Cell culture plates or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope or high-content imaging system
-
Image analysis software for foci counting
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI and the secondary antibody fluorescence channels.
-
-
Image Analysis:
-
Count the number of γ-H2AX foci per nucleus in at least 50-100 cells per condition. Automated image analysis software is recommended for unbiased and high-throughput quantification.
-
Caption: γ-H2AX Immunofluorescence Workflow.
Concluding Remarks
The methodologies described provide a robust framework for investigating the DNA-damaging potential of this compound. The neutral comet assay offers a quantitative measure of DNA strand breaks at the single-cell level, while the γ-H2AX assay provides a highly sensitive visualization of the cellular response to double-strand breaks. By employing these techniques, researchers can elucidate the genotoxic profile of this compound and gain valuable insights into its mechanism of action, which is crucial for its development and application in cancer therapy. It is recommended to perform dose-response and time-course experiments to fully characterize the DNA-damaging effects of this compound.
References
Application Notes and Protocols for Studying the Cardioprotective Effects of Sobuzoxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential cardioprotective effects of Sobuzoxane, a topoisomerase II catalytic inhibitor, particularly in the context of doxorubicin-induced cardiotoxicity. The protocols outlined below cover in vitro, ex vivo, and in vivo experimental models to assess the efficacy and mechanism of action of this compound.
Introduction: The Cardioprotective Potential of this compound
Doxorubicin is a highly effective anthracycline antibiotic used in cancer chemotherapy. However, its clinical application is often limited by dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. The primary mechanisms of doxorubicin-induced cardiotoxicity involve the generation of reactive oxygen species (ROS) and the induction of cardiomyocyte apoptosis.
This compound, a catalytic inhibitor of topoisomerase II, has shown promise as a cardioprotective agent. Its mechanism is thought to involve the modulation of topoisomerase IIβ activity in cardiomyocytes, which is a key target in doxorubicin-induced cardiac damage. Furthermore, this compound may mitigate the downstream effects of doxorubicin, including oxidative stress and apoptosis. These experimental protocols are designed to systematically evaluate the cardioprotective effects of this compound.
Experimental Workflow
A multi-tiered approach is recommended to thoroughly investigate the cardioprotective effects of this compound, progressing from cellular models to whole-organ and in vivo systems.
Caption: A stepwise experimental workflow for evaluating this compound's cardioprotective effects.
Key Signaling Pathways in Doxorubicin-Induced Cardiotoxicity
The following diagram illustrates the major signaling pathways implicated in doxorubicin-induced cardiotoxicity and the potential points of intervention for this compound.
Caption: Doxorubicin's cardiotoxic signaling and this compound's potential intervention points.
Experimental Protocols
In Vitro Model: Human iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant in vitro model for cardiotoxicity studies.[1][2]
Protocol 4.1.1: Assessment of Cell Viability (MTT Assay)
-
Cell Culture: Plate hiPSC-CMs in 96-well plates at a density of 2-4 x 10^4 cells/well and culture for 7-10 days to allow for spontaneous beating.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Add Doxorubicin (e.g., 0.1, 1, 5 µM) to the wells and incubate for 24-48 hours.
-
Include control groups: vehicle control, Doxorubicin alone, and this compound alone.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cell Viability
| Treatment Group | Doxorubicin (µM) | This compound (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| Doxorubicin | 1 | 0 | 55 ± 4.8 |
| Doxorubicin + this compound | 1 | 10 | 75 ± 6.1 |
| Doxorubicin + this compound | 1 | 50 | 92 ± 5.5 |
| This compound | 0 | 50 | 98 ± 4.9 |
Protocol 4.1.2: Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Culture and treat hiPSC-CMs on glass coverslips in 24-well plates as described in Protocol 4.1.1.
-
TUNEL Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform TUNEL staining according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) and DAPI-positive (total) cells in at least five random fields per coverslip.
-
Calculate the apoptotic index (% of TUNEL-positive cells).
-
Data Presentation: Apoptotic Index
| Treatment Group | Apoptotic Index (%) |
| Control | 2.1 ± 0.5 |
| Doxorubicin (1 µM) | 35.4 ± 3.2 |
| Doxorubicin (1 µM) + this compound (50 µM) | 10.2 ± 1.8 |
| This compound (50 µM) | 2.5 ± 0.7 |
Protocol 4.1.3: Measurement of Mitochondrial ROS (MitoSOX Red)
-
Cell Culture and Treatment: Culture and treat hiPSC-CMs in 24-well plates as described in Protocol 4.1.1.
-
MitoSOX Staining:
-
Incubate cells with 5 µM MitoSOX Red reagent for 30 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS.
-
-
Analysis:
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Data Presentation: Mitochondrial ROS Production
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8 |
| Doxorubicin (1 µM) | 450 ± 25 |
| Doxorubicin (1 µM) + this compound (50 µM) | 180 ± 15 |
| This compound (50 µM) | 110 ± 10 |
Ex Vivo Model: Langendorff Isolated Perfused Heart
The Langendorff preparation allows for the assessment of cardiac function in an isolated heart, free from systemic influences.[3][4]
Protocol 4.2.1: Isolated Heart Perfusion
-
Heart Isolation: Anesthetize a male Wistar rat (250-300g) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup:
-
Mount the heart on a Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
-
Functional Assessment:
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Measure coronary flow (CF).
-
-
Treatment Protocol:
-
Allow for a 20-minute stabilization period.
-
Perfuse with Doxorubicin (e.g., 5 µM) for 60 minutes, with or without pre-perfusion of this compound (e.g., 50 µM) for 20 minutes.
-
Data Presentation: Cardiac Function Parameters
| Treatment Group | LVDP (% of baseline) | Heart Rate (bpm) | Coronary Flow (mL/min) |
| Control | 98 ± 3 | 280 ± 15 | 12.5 ± 1.1 |
| Doxorubicin | 45 ± 5 | 210 ± 20 | 8.2 ± 0.9 |
| Doxorubicin + this compound | 78 ± 6 | 265 ± 18 | 11.1 ± 1.3 |
In Vivo Model: Doxorubicin-Induced Cardiotoxicity in Mice
This model allows for the evaluation of this compound's cardioprotective effects in a whole-animal system.[5][6]
Protocol 4.3.1: Animal Treatment
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups (n=8-10 per group):
-
Control (Saline i.p.)
-
Doxorubicin (cumulative dose of 20 mg/kg, administered as 5 mg/kg i.p. once a week for 4 weeks)
-
Doxorubicin + this compound (Doxorubicin as above; this compound administered i.p. at a specific dose ratio to doxorubicin, e.g., 10:1, 1 hour before each doxorubicin injection)
-
This compound alone
-
-
Monitoring: Monitor body weight and general health status throughout the study.
Protocol 4.3.2: Echocardiographic Assessment
-
Procedure: Perform echocardiography at baseline and at the end of the study to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Anesthesia: Use light isoflurane anesthesia during the procedure.
Data Presentation: Echocardiographic Parameters
| Treatment Group | LVEF (%) | FS (%) |
| Control | 58 ± 3 | 32 ± 2 |
| Doxorubicin | 35 ± 4 | 18 ± 2 |
| Doxorubicin + this compound | 52 ± 3 | 28 ± 2 |
| This compound | 57 ± 2 | 31 ± 1 |
Protocol 4.3.3: Serum Biomarker Analysis
-
Sample Collection: At the end of the study, collect blood via cardiac puncture and separate the serum.
-
Analysis: Measure the levels of cardiac troponin T (cTnT) and creatine kinase-MB (CK-MB) using commercially available ELISA kits.[7][8]
Data Presentation: Serum Biomarkers
| Treatment Group | cTnT (ng/mL) | CK-MB (U/L) |
| Control | 0.02 ± 0.01 | 150 ± 20 |
| Doxorubicin | 0.25 ± 0.05 | 450 ± 50 |
| Doxorubicin + this compound | 0.08 ± 0.02 | 200 ± 30 |
| This compound | 0.03 ± 0.01 | 160 ± 25 |
Protocol 4.3.4: Western Blot Analysis of Cardiac Tissue
-
Tissue Homogenization: Homogenize heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize bands using an ECL detection system.
Data Presentation: Protein Expression Levels
| Treatment Group | Bcl-2/Bax Ratio (relative to control) | Cleaved Caspase-3 (relative to control) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Doxorubicin | 0.35 ± 0.08 | 4.20 ± 0.50 |
| Doxorubicin + this compound | 0.85 ± 0.10 | 1.50 ± 0.25 |
| This compound | 0.98 ± 0.11 | 1.10 ± 0.18 |
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's cardioprotective effects. The combination of in vitro, ex vivo, and in vivo models will allow for a comprehensive assessment of its efficacy and underlying mechanisms of action. The structured data presentation tables will facilitate clear interpretation and comparison of results, ultimately aiding in the development of this compound as a potential therapeutic agent to mitigate doxorubicin-induced cardiotoxicity.
References
- 1. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexrazoxane protects against doxorubicin-induced cardiotoxicity in susceptible human living myocardial slices: A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Sobuzoxane Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Sobuzoxane in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Direct, quantitative solubility data for this compound across a range of aqueous buffers is limited in publicly available literature. However, for in vitro studies, it is reported that a clear solution of at least 2.5 mg/mL (approximately 4.86 mM) can be achieved, though the specific solvent composition for this figure is not always clearly defined. The solubility of this compound can be significantly influenced by the solvent, pH, and presence of excipients.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?
A2: This is a common issue for poorly soluble compounds. When a concentrated stock solution (often in a solvent like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. If the concentration of this compound in the final aqueous solution exceeds its solubility limit in that buffer, it will precipitate out. It is also important to consider the stability of this compound, as it has been noted to decompose in biological environments, which could be misinterpreted as precipitation.[1]
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Gentle heating and sonication can be used to aid the dissolution of many compounds. However, caution is advised with this compound. Due to its nature as a prodrug and its susceptibility to degradation, excessive heat or prolonged sonication could potentially lead to its breakdown.[1] It is recommended to use these methods judiciously and to subsequently verify the integrity of the compound, for example, by analytical techniques like HPLC.
Q4: How does pH affect the solubility and stability of this compound?
Troubleshooting Guides
Issue 1: this compound precipitates out of my buffer upon preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | Decrease the final concentration of this compound in your aqueous buffer. | A clear, stable solution is formed at a lower concentration. |
| "Salting out" effect | If using a high salt concentration buffer (e.g., PBS), try a buffer with a lower ionic strength. | Improved solubility due to reduced competition for hydration from salt ions. |
| Inappropriate solvent for initial stock | Ensure your stock solution is fully dissolved in a suitable organic solvent (e.g., DMSO) before dilution into the aqueous buffer. | Complete dissolution of the stock ensures more uniform dispersion upon dilution. |
| Compound instability | Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers. Consider the possibility of degradation.[1] | Reduced observation of precipitation, especially over time. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in cell culture media | Decrease the final concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | Consistent dose-response curves and reproducible results. |
| Interaction with media components | Some components of cell culture media can interact with compounds and affect their solubility and activity. | Consider preparing this compound in a simplified buffer for initial testing if feasible. |
| Degradation of this compound | As this compound can be unstable in biological media, prepare working solutions immediately before adding to cells.[1] | More reliable and consistent biological activity observed. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Using a Co-solvent System
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare this compound solutions in an aqueous buffer like Phosphate Buffered Saline (PBS).
Workflow Diagram:
Caption: Workflow for preparing this compound solutions using a co-solvent.
Methodology:
-
Prepare a high-concentration stock solution: Accurately weigh the desired amount of this compound powder and dissolve it in 100% DMSO to create a stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing.
-
Prepare the working solution: Perform serial dilutions of the DMSO stock solution directly into your aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations.
-
Control the final co-solvent concentration: It is crucial to keep the final concentration of DMSO low in your experimental setup (e.g., <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.
-
Use freshly prepared solutions: Due to the potential for degradation, it is recommended to prepare the working solutions immediately before use.[1]
Protocol 2: pH Adjustment to Enhance Solubility
This protocol outlines a general approach to investigate the effect of pH on this compound solubility.
Logical Relationship Diagram:
Caption: Process for determining the pH-dependent solubility of this compound.
Methodology:
-
Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9).
-
Create saturated solutions: Add an excess amount of this compound powder to each buffer.
-
Equilibrate: Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Filter the suspensions through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the dissolved this compound: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 3: Cyclodextrin Complexation for Improved Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Experimental Workflow Diagram:
Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.
Methodology:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer to create a stock solution of a specific concentration.
-
Form the complex: Add an excess of this compound powder to the cyclodextrin solution.
-
Mix and equilibrate: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Remove uncomplexed drug: Filter the solution to remove any undissolved this compound. The resulting filtrate will contain the solubilized this compound-cyclodextrin complex.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound in various aqueous buffers, the following table provides general guidelines and starting points for researchers. It is highly recommended that researchers empirically determine the solubility of this compound in their specific buffer systems.
| Parameter | Value / Recommendation | Source / Rationale |
| Molecular Weight | 514.5 g/mol | PubChem CID: 5233 |
| Reported In Vitro Solubility | ≥ 2.5 mg/mL (4.86 mM) | Commercial supplier data (solvent not fully specified) |
| Recommended Starting Co-solvent | Dimethyl Sulfoxide (DMSO) | Common practice for poorly soluble compounds for in vitro use. |
| Final DMSO Concentration in Assays | < 0.5% | To avoid cellular toxicity. |
| Recommended pH Range for Initial Studies | pH 6.0 - 7.5 | To minimize potential hydrolysis of ester and amide bonds. |
| Potential Solubility Enhancers | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A widely used cyclodextrin for improving the solubility of hydrophobic drugs. |
References
Technical Support Center: Managing Off-Target Effects of Sobuzoxane in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Sobuzoxane in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active topoisomerase II inhibitor. Its primary mechanism of action involves inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and cell division. Unlike some other topoisomerase II inhibitors, this compound acts as a catalytic inhibitor, meaning it interferes with the enzyme's function without stabilizing the DNA-enzyme complex, which is thought to contribute to its comparatively lower cardiotoxicity.
Q2: What are the most commonly observed off-target effects of this compound in preclinical models?
A2: The most frequently reported off-target effects in preclinical studies include cardiotoxicity, myelosuppression (anemia, neutropenia, and thrombocytopenia), and gastrointestinal toxicity (nausea, vomiting, and diarrhea). There is also a theoretical risk of secondary malignancies, a known class effect of topoisomerase II inhibitors.
Q3: How can I minimize cardiotoxicity when using this compound in my experiments?
A3: Cardiotoxicity is a significant concern with many topoisomerase II inhibitors. While this compound is considered to have a better cardiac safety profile, monitoring and mitigation strategies are still recommended. Co-administration with a cardioprotective agent like dexrazoxane can be considered. In in vitro models using cardiomyocytes, it is crucial to establish a therapeutic window by performing dose-response and time-course studies to identify concentrations that are cytotoxic to cancer cells but have minimal impact on cardiomyocyte viability and function.
Q4: What are the initial signs of myelosuppression in animal models treated with this compound?
A4: In animal models, the initial signs of myelosuppression include a decrease in white blood cell count (leukopenia), followed by a reduction in neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia). This can be monitored through regular complete blood counts (CBCs).
Q5: Are there any known biomarkers to monitor for this compound-induced organ toxicity?
A5: Yes, established biomarkers can be used to monitor for potential organ damage. For kidney toxicity, urinary markers such as Kidney Injury Molecule-1 (KIM-1), β2-microglobulin (B2M), and cystatin C are sensitive indicators.[1] For liver toxicity, serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin are standard biomarkers.[2][3]
Troubleshooting Guides
Cardiotoxicity
| Problem | Possible Cause | Suggested Solution |
| Unexpected cardiomyocyte death in in vitro assays. | This compound concentration is too high. | Perform a dose-response study to determine the IC50 in your cancer cell line and the concentration at which cardiotoxicity is observed in cardiomyocytes. Aim for a concentration that provides a therapeutic window. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the optimal exposure time that induces cancer cell death with minimal damage to cardiomyocytes. | |
| Synergistic toxicity with other compounds. | If using this compound in combination, test each compound individually to assess its baseline toxicity before evaluating the combination. | |
| Inconsistent results in cardiotoxicity assays. | Variability in cardiomyocyte culture. | Ensure consistent cell seeding density, culture conditions, and differentiation protocols for human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[4] |
| Assay sensitivity. | Use multiple assays to assess cardiotoxicity, such as cell viability assays (e.g., MTT, LDH release), functional assays (e.g., contractility, calcium transient measurements), and apoptosis assays (e.g., Annexin V/PI staining). |
Myelosuppression
| Problem | Possible Cause | Suggested Solution |
| Severe myelosuppression in animal models leading to premature death. | This compound dose is too high for the specific animal strain. | Conduct a dose-finding study to establish the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and escalate gradually while monitoring for signs of toxicity. |
| Frequent dosing schedule. | Adjust the dosing schedule. A less frequent administration may allow for bone marrow recovery between doses. | |
| Difficulty in distinguishing between therapeutic effect and myelosuppressive toxicity. | Overlapping mechanisms of action. | Use a lower, therapeutically active dose of this compound in combination with a myeloprotective agent, such as a granulocyte colony-stimulating factor (G-CSF), to support neutrophil recovery. |
| Variable myelosuppressive response between individual animals. | Animal health and age. | Use age-matched, healthy animals and ensure consistent housing and diet. |
Gastrointestinal Toxicity
| Problem | Possible Cause | Suggested Solution |
| Significant weight loss and dehydration in animal models. | Nausea, vomiting, and diarrhea induced by this compound. | Provide supportive care, including subcutaneous fluids to prevent dehydration. Consider co-administration of anti-emetic (e.g., ondansetron) or anti-diarrheal (e.g., loperamide) agents.[5] |
| Reduced food and water intake. | Monitor food and water consumption daily. Provide palatable, soft food to encourage eating. | |
| Inconsistent gastrointestinal side effects. | Diet and gut microbiome of the animals. | Standardize the diet across all experimental groups. Variations in gut flora can influence drug metabolism and toxicity. |
Quantitative Data from Preclinical Studies
Table 1: Preclinical Dose-Response Data for this compound-Induced Toxicities
| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Observed Toxicities | Reference |
| Male F344 Rats | Oral | 200 - 400 ppm in diet | No significant toxicity reported at these doses when used as a chemopreventive agent. | [6] |
| Mice | Oral | 70 - 100 | Optimal treatment schedule for antitumor efficacy with manageable toxicity. | [7] |
| Mice | Intraperitoneal | 52.5 (LD50) | Lethal dose for 50% of animals. | [7] |
| Dogs | Not Specified | 3.9 | Lowest dose evaluated that produced methemoglobinemia. | [8] |
Note: This table provides a summary of available data. Researchers should perform their own dose-finding studies for their specific experimental models and conditions.
Experimental Protocols
Protocol 1: Quantification of Apoptosis by Annexin V/PI Staining
This protocol is for quantifying apoptotic and necrotic cells following this compound treatment using flow cytometry.[8][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Monitoring this compound-Induced Myelosuppression in Mice
This protocol outlines a procedure for monitoring hematological parameters in mice treated with this compound.[12]
Materials:
-
This compound
-
Vehicle for this compound administration
-
Mice (e.g., C57BL/6 or BALB/c)
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Dosing:
-
Establish a dose regimen based on literature or a preliminary dose-finding study. Administer this compound (e.g., daily or every other day) via the desired route (e.g., oral gavage).
-
Include a vehicle-treated control group.
-
-
Blood Collection:
-
Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (before treatment) and at regular intervals during and after treatment (e.g., days 3, 7, 14, and 21).
-
-
Complete Blood Count (CBC) Analysis:
-
Immediately transfer the blood into EDTA-coated tubes and mix gently to prevent clotting.
-
Analyze the blood samples using an automated hematology analyzer to determine the following parameters:
-
White blood cell (WBC) count
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
Differential leukocyte count (neutrophils, lymphocytes, etc.)
-
-
-
Data Analysis:
-
Compare the hematological parameters of the this compound-treated group to the control group at each time point.
-
Plot the changes in each parameter over time to assess the kinetics of myelosuppression and recovery.
-
Visualizations
Signaling Pathways
Caption: Potential off-target signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by dietary oltipraz of experimental intestinal carcinogenesis induced by azoxymethane in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane-associated risk for secondary malignancies in pediatric Hodgkin's disease: a claim without compelling evidence. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. bosterbio.com [bosterbio.com]
- 12. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sobuzoxane Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Sobuzoxane in cancer cell lines. The information is intended for scientists and drug development professionals to facilitate their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active prodrug of ICRF-154, which belongs to the bisdioxopiperazine class of anticancer agents. It acts as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, this compound and its active metabolite ICRF-154 interfere with the enzyme's activity before the formation of this complex. This leads to an inhibition of DNA replication and cell division.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to topoisomerase II inhibitors like this compound can be multifactorial. Based on studies of related bisdioxopiperazine compounds, the primary mechanism of resistance is likely due to alterations in the drug's target, topoisomerase IIα.
-
Mutations in Topoisomerase IIα: A key mechanism of resistance to the bisdioxopiperazine ICRF-159 (structurally similar to this compound's active metabolite) is a point mutation in the TOP2A gene. Specifically, a Tyr49Phe mutation in Chinese hamster ovary (CHO) cells has been shown to confer high-level resistance.[1] This mutation is located in the N-terminal ATPase domain of the enzyme, which is the binding site for bisdioxopiperazines.[2]
-
Altered Topoisomerase IIα Expression: While less definitively shown for catalytic inhibitors like this compound, altered expression levels of topoisomerase IIα can be a mechanism of resistance to topoisomerase II poisons. However, studies on cell lines resistant to cleavable complex-forming topoisomerase II inhibitors have shown that downregulation of topoisomerase IIα did not confer resistance to ICRF-159 and in some cases was associated with collateral sensitivity.[3]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance. While some topoisomerase II inhibitors are substrates for these pumps, cell lines overexpressing P-glycoprotein or the multidrug resistance-related protein (MRP) did not show resistance to ICRF-159.[3]
-
Alterations in Cellular Signaling Pathways: Changes in pathways that regulate the cell cycle, apoptosis (e.g., Bcl-2, p53), and DNA damage response can contribute to drug resistance.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) indicates the development of resistance.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Decreased cell death in response to this compound treatment. | Development of resistance. | 1. Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your cell line and compare it to the parental line. 2. Sequence the TOP2A gene in your resistant cell line to check for mutations, particularly in the N-terminal ATPase domain. 3. Evaluate the expression levels of topoisomerase IIα protein via Western blotting. |
| Cross-resistance to other anticancer drugs. | The mechanism of resistance may be shared with other drugs. | Test the sensitivity of your this compound-resistant cell line to a panel of other anticancer agents. Cell lines with a Tyr49Phe mutation in topoisomerase IIα have been shown not to be cross-resistant to topoisomerase II poisons like etoposide.[1] This can help elucidate the resistance mechanism. |
| Difficulty in generating a stable this compound-resistant cell line. | Suboptimal drug concentration or exposure time. | 1. Start with the IC50 concentration of this compound for the parental cell line. 2. Use a stepwise dose escalation approach, gradually increasing the drug concentration as the cells adapt. 3. Alternatively, use a pulse-treatment method with a high concentration of the drug for a short duration, followed by a recovery period. |
Strategies to Overcome this compound Resistance
1. Combination Therapy
Combining this compound with other anticancer agents can be an effective strategy to overcome resistance, particularly if the drugs have different mechanisms of action or can circumvent the resistance mechanism.
Preclinical Evidence for Combination Therapy with ICRF-154 (Active Metabolite of this compound):
A study investigating the effects of ICRF-154 in combination with eleven other anticancer agents in four human leukemia cell lines (MOLT-3, HSB, B-ALL, and K-562) revealed varying degrees of interaction.[5]
| Drug Combined with ICRF-154 | Effect in Lymphoblastic Leukemia Cell Lines (MOLT-3, HSB, B-ALL) | Effect in Erythroleukemia Cell Line (K-562) |
| Amsacrine | Supra-additive | Additive |
| Bleomycin | Supra-additive | Additive |
| Doxorubicin | Supra-additive | Additive |
| Etoposide | Supra-additive | Additive |
| Cisplatin | Additive | Sub-additive to Protective |
| CPT-11 | Additive | Additive |
| Cytosine arabinoside | Additive | Additive |
| 5-Fluorouracil | Additive | Additive |
| Mitomycin C | Additive | Additive |
| Vincristine | Additive | Additive |
| Methotrexate | Sub-additive to Protective | Sub-additive to Protective |
Table based on data from[5]
Clinical Evidence for this compound Combination Therapy:
A retrospective analysis of elderly patients (≥80 years) with diffuse large B-cell lymphoma (DLBCL) showed that a combination of this compound, etoposide, and rituximab was safe and effective. The median progression-free survival was 17.2 months, and the median overall survival was 32.0 months.[6]
2. Targeting Altered Signaling Pathways
If resistance is associated with specific changes in cellular signaling, targeting these altered pathways may restore sensitivity to this compound. For example, if resistance involves upregulation of anti-apoptotic proteins, combining this compound with a Bcl-2 inhibitor could be a rational approach.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol is a general guideline and may need to be optimized for your specific cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or its active metabolite ICRF-154)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine cell viability using an MTT or similar assay.
-
Calculate the IC50 value.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with fresh drug every 3-4 days.
-
Initially, a significant number of cells will die. Continue to culture the surviving cells.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating steadily in the presence of the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat this stepwise increase in concentration as the cells adapt and become resistant to each new dose. This process can take several months.
-
-
Establishment and Characterization of the Resistant Line:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), culture them in the presence of this concentration for several passages to ensure stability.
-
Determine the new IC50 of the resistant cell line and calculate the fold-resistance compared to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Characterize the resistant cell line by examining the mechanisms of resistance (e.g., TOP2A sequencing, protein expression analysis).
-
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Chinese hamster ovary cells resistant to the topoisomerase II catalytic inhibitor ICRF-159: a Tyr49Phe mutation confers high-level resistance to bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Response to ICRF-159 in cell lines resistant to cleavable complex-forming topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell resistance to DNA topoisomerase II inhibitors: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Unexpected phenotypes observed with Sobuzoxane treatment
Welcome to the technical support center for Sobuzoxane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
FAQ 1: We observed significantly enhanced cytotoxicity when combining this compound with doxorubicin, beyond what was expected from simple additivity. Is this a known interaction?
Answer:
Yes, this synergistic effect is a known, though not immediately obvious, phenotype. While this compound's primary mechanism is the catalytic inhibition of topoisomerase II, it also has the capacity to enhance the cytotoxic effects of anthracyclines like doxorubicin through a distinct mechanism. Research has shown that this compound's metabolism can release formaldehyde, which in turn promotes the formation of doxorubicin-DNA adducts.[1] This shifts the cytotoxic mechanism away from topoisomerase II inhibition and towards DNA adduct formation, which can lead to a more potent anti-cancer effect.[1]
This interaction presents a therapeutic advantage, as it may allow for lower doses of doxorubicin, potentially reducing its associated cardiotoxicity.[1] From an experimental standpoint, this means that when combining this compound with agents whose activity can be modified by formaldehyde, it is crucial to consider the potential for synergistic effects mediated by adduct formation.
FAQ 2: Our cell line is showing G2/M arrest, but we do not observe the formation of a stabilized cleavable complex between DNA and topoisomerase II. Is this typical for this compound?
Answer:
This is the expected and defining mechanism of action for this compound. Unlike many other topoisomerase II inhibitors (e.g., etoposide, doxorubicin) that stabilize the cleavable complex, this compound and its active metabolites belong to the bisdioxopiperazine class of catalytic inhibitors.[2][3] These agents act earlier in the catalytic cycle, preventing the resealing of the DNA backbone after strand passage, but without trapping the enzyme in a covalent complex with DNA.[2]
Therefore, the observation of G2/M arrest in the absence of a detectable cleavable complex is a confirmation of this compound's specific catalytic inhibition of topoisomerase II. This mechanism is also associated with a lower incidence of certain side effects, such as cardiotoxicity, because it does not lead to the same type of DNA damage and free radical generation as cleavable complex-stabilizing agents.[2]
FAQ 3: We are observing significant myelosuppression (e.g., neutropenia) in our in vivo models at doses that are reported to be well-tolerated. What could be the cause?
Answer:
Significant myelosuppression, particularly neutropenia, is one of the most commonly reported dose-limiting toxicities of this compound in clinical settings.[4][5] While it is generally considered to have a better toxicity profile than many conventional chemotherapeutics, the degree of myelosuppression can be variable and may be more pronounced in certain contexts.
Several factors could contribute to observing higher-than-expected myelosuppression in your models:
-
Model Sensitivity: The specific animal strain or cell line-derived xenograft model you are using may have a heightened sensitivity to topoisomerase II inhibition.
-
Combination Therapy: If this compound is being used in combination with other agents, even those not typically considered myelosuppressive, there could be a synergistic or sensitizing effect on hematopoietic cells.
-
Dosing Schedule: The frequency and duration of dosing can significantly impact the cumulative bone marrow toxicity.[6] Continuous low-dose administration may have a different toxicity profile than intermittent high-dose schedules.
Troubleshooting Steps:
-
Review Dosing: Compare your dosing regimen (mg/kg and schedule) with those published in comparable in vivo studies.
-
Establish a Dose-Toxicity Curve: If not already done, perform a dose-escalation study in your specific model to determine the maximum tolerated dose (MTD).
-
Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) to quantify the extent of neutropenia, thrombocytopenia, and anemia.
-
Consider Supportive Care: In preclinical models, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate neutropenia, mirroring clinical practice.[4]
Quantitative Data Summary
Table 1: Clinically Observed Hematological and Non-Hematological Adverse Events with this compound-Containing Regimens
| Adverse Event | Grade 3 | Grade 4 | Reference |
| R-PVP Regimen | [4] | ||
| Neutropenia | 23% | 30% | [4] |
| Febrile Neutropenia | 10% | Not Observed | [4] |
| Infection (unknown origin) | 7% | Not Observed | [4] |
| Constipation | 7% | Not Observed | [4] |
| MST-16 Monotherapy | [5] | ||
| Leukopenia | 72.4% (all grades) | - | [5] |
| Thrombocytopenia | 44.8% (all grades) | - | [5] |
| Nausea/Vomiting | 31.0% (all grades) | - | [5] |
Note: Data is compiled from studies on elderly or chemotherapy-intolerant lymphoma patients and may not be directly transferable to all experimental models.
Experimental Protocols
Protocol 1: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Cell Culture: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound (and/or vehicle control) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a similar propidium iodide staining solution containing RNase).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of this compound vs. Complex-Stabilizing Topo II Inhibitors.
Caption: Troubleshooting Logic for Unexpected this compound Phenotypes.
References
- 1. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Sobuzoxane Treatment: A Technical Guide to Optimizing Apoptosis Induction
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Sobuzoxane for apoptosis induction in experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a topoisomerase II inhibitor. Unlike other inhibitors such as etoposide, it does not stabilize the cleavable complex between the enzyme and DNA. Instead, it is believed to interfere with the catalytic cycle of topoisomerase II, leading to alterations in DNA topology and subsequent activation of the apoptotic cascade. This process ultimately results in programmed cell death.
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
A2: Based on available literature for similar topoisomerase II inhibitors and general practices in cell-based assays, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The optimal treatment duration for this compound can vary depending on the cell line and the concentration used. Generally, apoptotic effects can be observed within 24 to 72 hours. A time-course experiment is highly recommended to pinpoint the ideal duration for maximizing apoptosis while minimizing secondary necrosis in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | - Suboptimal this compound concentration: The concentration may be too low to effectively induce apoptosis. - Insufficient treatment duration: The incubation time may not be long enough for the apoptotic cascade to be fully activated. - Cell line resistance: The specific cell line may be inherently resistant to this compound. | - Perform a dose-response experiment to identify the IC50 value for your cell line. - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. - Consider using a different cell line or a combination therapy approach. |
| High percentage of necrotic cells | - Excessive this compound concentration: High concentrations can lead to rapid cell death through necrosis rather than apoptosis. - Prolonged treatment duration: Extended incubation can result in secondary necrosis of apoptotic cells. | - Lower the concentration of this compound used in the experiment. - Shorten the treatment duration based on time-course experiment results. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect drug sensitivity. - Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration. | - Standardize all cell culture parameters, including seeding density and passage number. - Prepare fresh this compound solutions for each experiment and ensure complete dissolution. |
| No detection of cleaved caspase-3 | - Timing of analysis: Caspase activation is a transient event. You may be analyzing the cells too early or too late. - Apoptosis is caspase-3 independent: Some cell death pathways may not involve caspase-3 activation. | - Perform a time-course experiment and analyze for cleaved caspase-3 at multiple time points (e.g., 8, 16, 24 hours). - Investigate the activation of other caspases (e.g., caspase-8, caspase-9) or other apoptotic markers. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blotting for Cleaved Caspase-3
This method detects the active form of caspase-3, a key executioner caspase in apoptosis.
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Potential for Sobuzoxane degradation and storage best practices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Sobuzoxane degradation and best practices for its storage and handling during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability of this compound stock solutions, specific storage temperatures and durations should be adhered to. When preparing stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.
Q2: What is the expected shelf life of this compound stock solutions?
A2: The shelf life of a this compound stock solution is dependent on the storage temperature. Based on supplier recommendations, the following guidelines should be followed:
| Storage Temperature | Recommended Shelf Life |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: What are the likely degradation pathways for this compound?
Q4: How does this compound's prodrug nature affect its stability?
A4: this compound is a prodrug containing ester functional groups.[2][3][4][5][6] Ester linkages are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological systems. This hydrolysis would release the active form of the drug. Therefore, the stability of this compound in solution is expected to be pH-dependent.
Q5: Is this compound sensitive to light or heat?
A5: While specific photostability and thermal degradation studies for this compound are not widely published, many active pharmaceutical ingredients can be sensitive to light and elevated temperatures.[1][12][13][14][15][16] It is crucial to conduct appropriate studies to determine its intrinsic stability. As a general precaution, this compound should be stored protected from light, and exposure to high temperatures should be avoided unless experimental data confirms its stability under such conditions.
Troubleshooting Guides: Investigating this compound Degradation
For researchers needing to understand the stability of this compound under their specific experimental conditions, conducting forced degradation studies is recommended. These studies intentionally expose the drug to harsh conditions to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies for this compound
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[17][18]
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC or UHPLC system with UV/PDA detector
-
LC-MS/MS system for identification of degradation products
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Given the lability of the related compound dexrazoxane in basic conditions, shorter time points are recommended initially.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).
-
Photostability: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[19][20][21] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UHPLC method.
-
For the identification of degradation products, analyze the stressed samples using LC-MS/MS.
-
Data Presentation:
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled |
| 0.1 M NaOH | 4 hours | Room Temp | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 7 days | 70°C | Data to be filled | Data to be filled |
| Photostability | 1.2M lux hrs | Ambient | Data to be filled | Data to be filled |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): A reversed-phase HPLC or UHPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for the analysis of pharmaceutical compounds and their degradation products.[22][23][24][25] UV detection at an appropriate wavelength should be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation of degradation products. By providing mass-to-charge ratio information of the parent and fragment ions, it helps in identifying the chemical structures of the impurities.[26][27][28][29][30][31]
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathway of this compound via Hydrolysis
Caption: Hypothetical hydrolysis pathway of this compound.
References
- 1. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tainstruments.com [tainstruments.com]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medcraveonline.com [medcraveonline.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. q1scientific.com [q1scientific.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. turkjps.org [turkjps.org]
- 25. wjpmr.com [wjpmr.com]
- 26. researchgate.net [researchgate.net]
- 27. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 2024.sci-hub.box [2024.sci-hub.box]
- 30. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS [m.x-mol.net]
- 31. researchgate.net [researchgate.net]
Interpreting biphasic dose-response curves with Sobuzoxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sobuzoxane, particularly in the context of interpreting unexpected biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MST-16) is an orally active prodrug of ICRF-154 and functions as a catalytic inhibitor of topoisomerase II.[1][2][3][4] Unlike topoisomerase II poisons that trap the enzyme-DNA cleavage complex, this compound acts earlier in the catalytic cycle.[3][5] This interference with topoisomerase II activity ultimately inhibits cell division.[1] It belongs to the bisdioxopiperazine class of compounds, which are also known for their potential to chelate metal ions, a property that may contribute to reduced cardiotoxicity when used in combination with other chemotherapeutics like anthracyclines.[3][4][6]
Q2: We are observing a biphasic dose-response curve with this compound in our cell viability assay. At low concentrations, we see the expected inhibition of cell proliferation, but at higher concentrations, the inhibitory effect lessens. Is this a known phenomenon?
While a biphasic dose-response curve is not a widely reported characteristic of this compound itself, such non-monotonic responses are a known phenomenon in pharmacology for various compounds, including some anti-cancer agents.[7][8] A biphasic or hormetic effect, where a substance elicits opposite effects at different concentrations, can be caused by several underlying mechanisms. These can include off-target effects at high concentrations, the engagement of counter-regulatory signaling pathways, or receptor desensitization. For topoisomerase inhibitors, complex interactions with DNA repair mechanisms and cell cycle checkpoints at different drug concentrations could also contribute to a biphasic response.[9]
Q3: What are the potential molecular mechanisms that could lead to a biphasic dose-response curve with a topoisomerase II inhibitor like this compound?
Several hypotheses could explain a biphasic dose-response to this compound:
-
Activation of Compensatory Pathways: At high concentrations, this compound might trigger stress-response or survival pathways that counteract its primary cytotoxic/cytostatic effect.
-
Off-Target Effects: High concentrations of a drug can lead to interactions with unintended molecular targets. These off-target effects might promote cell survival or interfere with the primary mechanism of action.
-
Cell Cycle Arrest at a Different Phase: Topoisomerase II inhibitors are known to cause G2/M phase cell cycle arrest.[3] It is conceivable that at very high concentrations, this compound could induce arrest at a different, less apoptosis-sensitive phase of the cell cycle.
-
Induction of Drug Resistance Mechanisms: Cells may upregulate drug efflux pumps or other resistance mechanisms in response to high drug concentrations, leading to a diminished effect.
-
Formaldehyde Release: It has been shown that this compound metabolism can release formaldehyde, which can form DNA adducts with other agents like doxorubicin.[6] While this was shown to enhance cytotoxicity in combination therapy, the effects of high concentrations of this compound alone in this context are less clear and could be complex.
Troubleshooting Guides
Issue: A Biphasic Dose-Response Curve is Observed in a Cell Viability Assay
If you observe a biphasic dose-response curve with this compound, the following troubleshooting steps and experimental workflows can help to elucidate the underlying cause.
Initial Checks and Verifications
-
Confirm Compound Integrity and Concentration:
-
Verify the purity and stability of your this compound stock.
-
Re-measure the concentration of your stock solution.
-
Prepare fresh dilutions for each experiment.
-
-
Review Experimental Setup:
-
Ensure accurate cell seeding density. Variations in cell number can affect drug sensitivity.[10]
-
Check for edge effects on your multi-well plates.
-
Confirm the incubation time and other assay parameters are consistent.
-
Experimental Workflow for Investigating Biphasic Response
The following diagram outlines a logical workflow for investigating the potential causes of a biphasic dose-response.
Caption: Workflow for troubleshooting a biphasic dose-response.
Data Presentation: Hypothetical Biphasic Dose-Response Data
The following table illustrates how to present quantitative data from a cell viability assay showing a biphasic response to this compound.
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100.0 | 4.5 |
| 0.1 | 85.2 | 3.8 |
| 1 | 60.5 | 2.9 |
| 10 | 45.3 | 2.1 |
| 50 | 35.8 | 1.8 |
| 100 | 55.1 | 3.2 |
| 200 | 68.7 | 4.1 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is for generating a dose-response curve using a standard reagent like Resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common approach is to use a 10-point dilution series with 3-fold dilutions.[10]
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., Resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the log of the this compound concentration.[11]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps determine if this compound induces cell cycle arrest at different concentrations.
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with low, optimal inhibitory, and high (from the biphasic region) concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Signaling Pathways
Hypothesized Signaling in Biphasic Response
A biphasic response to this compound could involve the interplay between its primary target (Topoisomerase II) and secondary stress-response pathways. The diagram below illustrates a hypothetical model. At lower, optimal concentrations, this compound's inhibition of Topoisomerase II leads to G2/M arrest and apoptosis. At higher, supra-optimal concentrations, it may trigger a stress-response pathway (e.g., involving p38 MAPK or ERK) that promotes cell survival, thus antagonizing the apoptotic signal and leading to a reduced net inhibitory effect.
Caption: Hypothesized signaling pathways in a biphasic response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardio-protecting agent and topoisomerase II catalytic inhibitor this compound enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of Sobuzoxane and Etoposide Efficacy in Preclinical Lymphoma Models
For Immediate Release
[City, State] – [Date] – In the landscape of lymphoma treatment, topoisomerase II inhibitors remain a critical therapeutic class. This guide provides a comparative overview of two such agents: Sobuzoxane (MST-16) and Etoposide (VP-16). The following analysis, designed for researchers, scientists, and drug development professionals, synthesizes available preclinical data to objectively compare their efficacy in lymphoma models, detailing experimental methodologies and associated signaling pathways.
Executive Summary
Both this compound and Etoposide are potent topoisomerase II inhibitors that induce DNA damage and apoptosis in cancer cells. Etoposide is a well-established chemotherapeutic agent used in various lymphoma treatment regimens. This compound, an orally administered bis(2,6-dioxopiperazine) derivative, has also demonstrated clinical activity, particularly in patient populations intolerant to conventional chemotherapy. While direct head-to-head preclinical studies are limited, this guide consolidates independent findings to facilitate a comparative assessment.
Mechanism of Action
Etoposide functions by stabilizing the ternary complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death. In contrast, this compound and its active metabolite, ICRF-154, are catalytic inhibitors of topoisomerase II. They act earlier in the catalytic cycle, preventing the formation of the cleavable DNA-enzyme complex. This difference in mechanism may contribute to a varied safety and efficacy profile.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and Etoposide in various lymphoma models. It is important to note the absence of direct comparative preclinical studies; therefore, the data is collated from independent research.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Lymphoid Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Citation |
| ICRF-154 | TK6 | Human Lymphoblastoid | Similar cytotoxicity to Bimolane | [1] |
Table 2: In Vitro Cytotoxicity of Etoposide in Lymphoma Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 0.051 | [2] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Positively correlated with BCL6 expression | [3] |
| WW2 | Burkitt's Lymphoma (apoptosis-susceptible) | Susceptible to etoposide-induced apoptosis | [4] |
| BL29 | Burkitt's Lymphoma (apoptosis-resistant) | Resistant to etoposide-induced apoptosis | [4] |
Table 3: In Vivo Efficacy of Etoposide in a Dalton's Lymphoma Mouse Model
| Treatment Group | Parameter | Result | Citation |
| Free Etoposide | Tumor Burden | Significant decrease up to 4-6 days | [5][6] |
| Animal Survival | Baseline | [5] | |
| Etoposide-loaded Nanoparticles | Tumor Burden | Significant decrease up to 4-6 days | [5][6] |
| Animal Survival | Increased compared to free etoposide | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT or similar cell viability assay.
-
Cell Culture: Lymphoma cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (this compound or Etoposide) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan, which is then solubilized.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[7][8]
Dalton's Lymphoma Ascites Mouse Model
This in vivo model is utilized to assess the tumoricidal effects of anticancer agents.
-
Tumor Induction: Dalton's lymphoma ascites cells are propagated in mice through intraperitoneal transplantation.
-
Treatment: Tumor-bearing mice are treated with the investigational drug (e.g., Etoposide or its formulations) via a specified route of administration (e.g., intraperitoneal).[5]
-
Efficacy Evaluation: Efficacy is assessed by monitoring parameters such as tumor burden (e.g., cell count in peritoneal fluid), cell cycle analysis of tumor cells, induction of apoptosis (e.g., TUNEL assay), and overall survival of the mice.[5][6]
Mandatory Visualization
Caption: Mechanisms of action for Etoposide and this compound.
Caption: Preclinical experimental workflow for efficacy testing.
Conclusion
Based on the available preclinical data, both this compound and Etoposide demonstrate anti-lymphoma activity. Etoposide's efficacy is well-documented across various lymphoma cell lines and in vivo models. While quantitative preclinical data for this compound is less prevalent in the public domain, its clinical utility, particularly in specific patient cohorts, suggests a favorable therapeutic window that warrants further preclinical investigation. The distinct mechanisms of these two topoisomerase II inhibitors may translate to differences in their efficacy and safety profiles, highlighting the need for direct comparative studies to better inform their clinical application in lymphoma treatment. Future research should focus on head-to-head preclinical comparisons to elucidate the relative potency and therapeutic potential of these agents in diverse lymphoma subtypes.
References
- 1. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and bimolane, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Phenotypic Characterization of Diffuse Large B-Cell Lymphoma Cells and Prognostic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to etoposide-induced apoptosis in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumoricidal effects of etoposide incorporated into solid lipid nanoparticles after intraperitoneal administration in Dalton's lymphoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Sobuzoxane-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sobuzoxane-induced apoptosis with other topoisomerase II inhibitors, focusing on the critical role of caspase activation. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
This compound: A Catalytic Inhibitor of Topoisomerase II Driving Apoptosis
This compound is a catalytic inhibitor of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Unlike topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA cleavage complex leading to DNA double-strand breaks, this compound inhibits the enzyme's activity at an earlier stage.[1][2] This distinct mechanism of action still effectively triggers the apoptotic cascade, making caspase activation a crucial endpoint for confirming its therapeutic effect.
Comparative Analysis of Caspase Activation
To objectively assess the pro-apoptotic efficacy of this compound, we compare its ability to activate key caspases against other well-established topoisomerase II inhibitors. The following table summarizes quantitative data from studies on the human promyelocytic leukemia cell line, HL-60.
| Compound | Target | Caspase-3/7 Activation (% of Control) | Caspase-8 Activation (% of Control) | Caspase-9 Activation (% of Control) | Cell Line | Reference |
| This compound | Topoisomerase II (Catalytic Inhibitor) | ~200-500% | ~200-500% | ~200-500% | HL-60 | [3][4] |
| Doxorubicin | Topoisomerase II (Poison) | ~600-700% | ~600-700% | ~600-700% | HL-60 | [3][4] |
| Etoposide | Topoisomerase II (Poison) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | HL-60 | [5][6] |
Note: The data for etoposide in HL-60 cells shows a clear dose-dependent induction of apoptosis and caspase activation, though direct percentage comparisons with the this compound study are not available. It is established that etoposide robustly activates caspases in these cells.[5][6] The study on this compound demonstrated a significant, though varied, increase across the initiator (caspase-8 and -9) and executioner (caspase-3/7) caspases.[3][4]
Signaling Pathways of Topoisomerase II Inhibitor-Induced Apoptosis
The induction of apoptosis by topoisomerase II inhibitors, including this compound, can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Experimental Protocols: Caspase Activation Assays
Confirming apoptosis through the measurement of caspase activity is a fundamental step in drug efficacy studies. The Caspase-Glo® 3/7 Assay is a widely used, sensitive, and high-throughput method.
Caspase-Glo® 3/7 Assay Protocol
This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 and -7 activity in cultured cells.
Materials:
-
Cells cultured in 96-well white-walled plates
-
Test compounds (e.g., this compound, Etoposide) and vehicle control
-
Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells at the desired density in a 96-well white-walled plate and incubate under standard conditions to allow for cell attachment and growth.
-
Compound Treatment: Treat cells with various concentrations of this compound, a comparator compound like etoposide, and a vehicle control. Include untreated cells as a negative control. Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Incubation: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Generation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the generation of a stable luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The experimental data and methodologies presented in this guide demonstrate that caspase activation assays are a robust method for confirming this compound-induced apoptosis. While this compound, a catalytic inhibitor, may induce a different magnitude of caspase activation compared to topoisomerase II poisons like doxorubicin and etoposide, it reliably engages the apoptotic machinery. For researchers and drug development professionals, understanding these nuances and employing standardized assays is critical for the accurate evaluation of novel anti-cancer agents.
References
- 1. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 2. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of caspase activation and subcellular localization in HL-60 and K562 cells undergoing etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylated forms of activated caspases are present in cytosol from HL-60 cells during etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential induction of etoposide-mediated apoptosis in human leukemia HL-60 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Effects of Sobuzoxane in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the interactive effects of Sobuzoxane (also known as MST-16), a topoisomerase II inhibitor, when used in combination with other chemotherapeutic agents. The focus is on elucidating synergistic and antagonistic relationships, supported by experimental data from preclinical and clinical studies.
Synergistic Effects of this compound
Current research predominantly highlights the synergistic or additive effects of this compound when combined with other anticancer drugs. These combinations often lead to enhanced therapeutic efficacy and, in some instances, a reduction in the toxicity of the partner drug.
Combination with Anthracyclines (e.g., Doxorubicin)
Preclinical studies have demonstrated a significant synergistic relationship between this compound and anthracyclines such as Doxorubicin (Adriamycin), Therarubicin, and ME2303.
Quantitative Data Summary: this compound and Doxorubicin
| Parameter | Cell Line/Model | Value/Outcome | Citation |
| Cytotoxicity | Colon 26 (murine) & KATO III (human) | Synergistic Interaction (Combination Index < 1.0) | [1] |
| Tumor Growth Delay | Colon 26 Tumor-Bearing Mice | 8.7 days (additive effect) vs 1.8 days for Doxorubicin alone | [1] |
| Toxicity Amelioration | BALB/c Mice | This compound significantly ameliorated Doxorubicin-induced body weight loss and diarrhea. The LD50 of Doxorubicin increased by more than 1.5-fold. | [1] |
Mechanism of Synergy
The synergistic effect of this compound with anthracyclines is not due to an increased intracellular accumulation of the latter. Instead, this compound enhances the G2/M phase cell cycle arrest induced by these agents. For instance, in combination with Doxorubicin, this compound increased the accumulation of cells in the G2/M phase by 1.6 times.
Experimental Protocols
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Murine Colon 26 and human KATO III adenocarcinoma cells were seeded in 96-well plates.
-
Cells were exposed to varying concentrations of this compound, Doxorubicin, or a combination of both for a specified incubation period (e.g., 72 hours).
-
Post-incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized using a solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
The Combination Index (CI) was calculated from the cytotoxic values, where CI < 1 indicates synergy.
-
-
In Vivo Tumor Growth Delay:
-
Female BALB/c mice were inoculated with Colon 26 tumor cells.
-
Once tumors reached a palpable size, mice were randomized into treatment groups: control, Doxorubicin alone, this compound alone, and the combination of Doxorubicin and this compound.
-
Drugs were administered at specified dosages and schedules (e.g., Doxorubicin i.p., this compound orally).
-
Tumor volume and body weight were measured regularly to assess treatment efficacy and toxicity.
-
Tumor growth delay was calculated as the difference in the time taken for tumors to reach a specific volume in the treated groups compared to the control group.
-
-
Cell Cycle Analysis:
-
Cells were treated with this compound, Doxorubicin, or the combination for a defined period.
-
Cells were harvested, washed, and fixed in cold ethanol.
-
Fixed cells were treated with RNase to remove RNA.
-
Cells were stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified based on fluorescence intensity.
-
Combination with Etoposide (VP-16) and/or Rituximab
Clinical studies have shown promising results for this compound in combination with the topoisomerase II inhibitor Etoposide and the monoclonal antibody Rituximab, particularly in lymphoma treatment.
Quantitative Data Summary: this compound, Etoposide, and Rituximab Combinations
| Indication | Combination | Key Outcomes | Citation |
| Tumor Stage Mycosis Fungoides | This compound (800 mg) + Etoposide (25 mg) for 5 days/month | 100% Response Rate (3 Complete, 6 Partial); 5-year OS: 85.7%, 10-year OS: 57.1% | [2] |
| Untreated Diffuse Large B-Cell Lymphoma (DLBCL) in Elderly (≥80 years) | R-PVP: Rituximab (375 mg/m²) + this compound (400 mg) + Etoposide (25 mg) | Median PFS: 17.2 months; 2-year PFS: 44%; Median OS: 32.0 months; 2-year OS: 62% | [3] |
Experimental Protocols
-
Low-Dose this compound/Etoposide in Mycosis Fungoides:
-
Nine patients with tumor-stage mycosis fungoides were enrolled in a retrospective study.[2]
-
The treatment protocol consisted of orally administered this compound (800 mg) and Etoposide (25 mg) for 5 days per month.[2]
-
Treatment response was evaluated based on clinical and pathological assessments.[2]
-
Overall survival (OS) and progression-free survival (PFS) were calculated from the start of therapy.[2]
-
-
R-PVP Regimen in Elderly DLBCL Patients:
-
A retrospective analysis was conducted on 30 patients aged 80 years and older with newly diagnosed DLBCL.[3]
-
The R-PVP regimen consisted of intravenous Rituximab (375 mg/m²) on day 1 of each cycle, and oral this compound (400 mg) and Etoposide (25 mg) administered every other day for an initial 4 doses per cycle.[3]
-
The number of oral doses was adjusted based on bone marrow function.[3]
-
Treatment was administered in 4-week intervals for a maximum of 8 cycles.[3]
-
Efficacy was assessed by progression-free survival (PFS) and overall survival (OS).[3]
-
Antagonistic Effects of this compound
Despite a comprehensive search of published preclinical and clinical literature, no studies detailing antagonistic effects of this compound in combination with other chemotherapeutic agents were identified. The existing body of research consistently points towards synergistic or additive interactions, particularly with agents that also target topoisomerase II or induce DNA damage. The absence of evidence for antagonism suggests that this compound is a favorable candidate for combination therapies, though further research would be required to definitively rule out any negative interactions with a broader range of cytotoxic and targeted agents.
Conclusion
This compound demonstrates significant synergistic potential when combined with other chemotherapies, most notably anthracyclines and etoposide. The mechanisms underlying this synergy, such as the enhancement of cell cycle arrest, offer a rational basis for these combination regimens. Clinical data in lymphoma patients further support the efficacy and tolerability of this compound-containing combination therapies. There is currently no available evidence to suggest that this compound has antagonistic effects with other chemotherapeutic drugs. Future research should continue to explore novel synergistic combinations and further elucidate the molecular pathways involved.
References
- 1. MST-16, a novel bis-dioxopiperazine anticancer agent, ameliorates doxorubicin-induced acute toxicity while maintaining antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Evaluating the Antimetastatic Potential of Sobuzoxane in Comparison to Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit the spread of cancer cells. Topoisomerase II inhibitors, a cornerstone of many chemotherapy regimens, have demonstrated varying degrees of antimetastatic activity. This guide provides a comparative evaluation of Sobuzoxane, a bisdioxopiperazine topoisomerase II inhibitor, against other established agents in its class—Doxorubicin, Etoposide, and Mitoxantrone—with a focus on their antimetastatic potential.
Executive Summary
This compound and its parent class of bisdioxopiperazine compounds were specifically developed with the aim of targeting tumor metastasis.[1][2][3][4] While direct head-to-head comparative studies on the antimetastatic efficacy of this compound against other topoisomerase II inhibitors are limited, existing evidence suggests that bisdioxopiperazines possess significant antimetastatic properties. Their proposed mechanisms of action extend beyond simple topoisomerase II inhibition and include anti-angiogenic and anti-motility effects. This guide synthesizes available preclinical and clinical data to provide a comparative overview of these agents.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the antimetastatic potential of this compound and its comparators. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons.
Table 1: In Vivo Antimetastatic Activity
| Agent | Cancer Model | Route of Administration | Dosing Regimen | % Inhibition of Metastasis | Citation(s) |
| Probimane (Bisdioxopiperazine) | Lewis Lung Carcinoma | Intraperitoneal | LD5 | >90% (pulmonary metastasis) | [2][5] |
| Razoxane (Bisdioxopiperazine) | Lewis Lung Carcinoma | Intraperitoneal | LD5 | >90% (pulmonary metastasis) | [2][5] |
| Doxorubicin | Soft Tissue Sarcoma (rat) | Isolated Lung Perfusion | 320 µg/ml | Eradication of metastases in 90% of cases | [6] |
| Doxorubicin | 4T1 Breast Cancer (mouse) | Intravenous | Not Specified | Enhanced lung and bone metastasis (when used alone) | [7] |
| Doxorubicin (liposomal) | 4T1 Breast Cancer (mouse) | Intravenous | MTD | Significantly delayed metastasis | [8] |
| Etoposide (oral) | Lewis Lung Carcinoma (mouse) | Oral | 40 or 80 mg/kg/day | Inhibited spontaneous lung metastasis | [9] |
| Mitoxantrone | Colon Carcinoma 26 (mouse) | Intravenous | Not Specified | Marked antitumor activity against lung metastases | [10] |
Table 2: In Vitro Effects on Cell Migration and Invasion
| Agent | Cell Line | Assay | Concentration | % Inhibition of Migration/Invasion | Citation(s) |
| This compound | Data not available | - | - | - | - |
| Doxorubicin | Breast Cancer Cells | Transwell Invasion | Not Specified | Promoted migration and invasion | [11] |
| Etoposide | Gastric Cancer Cells | Not Specified | Not Specified | Potent anti-proliferative effect | [12] |
| Mitoxantrone | Prostate Cancer Cells | Not Specified | Not Specified | Anti-tumor activity in vivo (in combination) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Transwell Invasion Assay
This assay is utilized to assess the invasive potential of cancer cells through a basement membrane matrix.
-
Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel®, a reconstituted basement membrane matrix. The Matrigel is diluted in cold, serum-free medium and allowed to solidify at 37°C.
-
Cell Seeding: Cancer cells are serum-starved for 24 hours, harvested, and resuspended in serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells/well) are seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for a period of 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed with methanol and stained with a solution such as 0.5% crystal violet. The number of stained cells is then counted under a microscope in several random fields, and the average is calculated. The percentage of invasion inhibition is determined by comparing the number of invaded cells in the treated group to the untreated control group.
In Vivo Orthotopic Breast Cancer Metastasis Model
This model mimics the natural progression of breast cancer, including local tumor growth and spontaneous metastasis.
-
Cell Culture: A metastatic breast cancer cell line (e.g., 4T1 for murine studies or MDA-MB-231 for human xenografts) is cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (for human cell lines) or syngeneic mice (for murine cell lines) aged 6-8 weeks are used.
-
Orthotopic Injection: A small incision is made to expose the mammary fat pad. A suspension of cancer cells (e.g., 1 x 10^5 cells in 50 µL of PBS) is injected into the fat pad. The incision is then closed with sutures.
-
Tumor Growth Monitoring: Primary tumor growth is monitored by caliper measurements or bioluminescence imaging (if using luciferase-expressing cells) two to three times per week.
-
Drug Treatment: Once the primary tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups. The respective drugs (this compound, Doxorubicin, etc.) are administered according to the desired dosing schedule and route.
-
Surgical Resection of Primary Tumor (Optional): To specifically study the effect of the drugs on existing micrometastases and prevent mortality due to a large primary tumor burden, the primary tumor can be surgically resected once it reaches a certain size.
-
Metastasis Assessment: At the end of the study, animals are euthanized, and organs such as the lungs and liver are harvested. The number and size of metastatic nodules on the organ surface are counted. For a more quantitative assessment, tissues can be homogenized and cultured to determine the number of clonogenic metastatic cells. Histological analysis of the organs can also be performed to confirm the presence of metastases.
Mechanism of Action and Signaling Pathways
The antimetastatic effects of these topoisomerase II inhibitors are mediated through various signaling pathways.
This compound and Bisdioxopiperazines
This compound belongs to the bisdioxopiperazine class of compounds, which are known to exert their antimetastatic effects through multiple mechanisms beyond topoisomerase II inhibition.[1] These include the inhibition of angiogenesis and cell motility.[1][4] One proposed pathway involves the modulation of calmodulin (CaM), a key calcium sensor protein that regulates numerous cellular processes, including cell migration.[1][13][14][15] By interfering with CaM-dependent signaling, this compound may disrupt the cytoskeletal rearrangements and signaling cascades necessary for cancer cell movement and invasion.
Doxorubicin
Doxorubicin, a widely used anthracycline, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. However, some studies suggest that at certain concentrations, Doxorubicin can paradoxically promote cancer cell migration and invasion.[11] This may be mediated through the upregulation of pathways such as the RhoA/MLC pathway, which is involved in cell contractility and motility.
Etoposide
Etoposide is a podophyllotoxin derivative that forms a ternary complex with DNA and topoisomerase II, leading to DNA strand breaks. Its antimetastatic effects are thought to be linked to its anti-angiogenic properties.[9] Etoposide can inhibit the proliferation of endothelial cells and reduce the production of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth and metastasis.[9]
Mitoxantrone
Mitoxantrone is an anthracenedione that intercalates into DNA and inhibits topoisomerase II. Its antimetastatic activity has been demonstrated in preclinical models, where it was shown to be effective in preventing lung metastases.[10] The precise signaling pathways involved in its antimetastatic action are not as well-defined as for other agents but are likely related to its potent cytotoxic effects on metastatic cells and potential anti-angiogenic properties.
Conclusion
This compound and the broader class of bisdioxopiperazine compounds represent a promising avenue for the development of targeted antimetastatic therapies. Their multi-faceted mechanism of action, which includes but is not limited to topoisomerase II inhibition, suggests a potential for broader efficacy in preventing metastatic spread compared to agents with a more singular mechanism. However, the lack of direct comparative studies with other topoisomerase II inhibitors highlights a critical gap in the current understanding. Further research, including head-to-head preclinical studies and well-designed clinical trials with metastasis-related endpoints, is warranted to fully elucidate the comparative antimetastatic potential of this compound and to optimize its clinical application for the prevention and treatment of metastatic cancer.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antitumor effects of two bisdioxopiperazines against two experimental lung cancer models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolated single lung perfusion with doxorubicin is effective in eradicating soft tissue sarcoma lung metastases in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Doxorubicin-conjugated polypeptide nanoparticles inhibit metastasis in two murine models of carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor angiogenesis by oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitoxantrone: mechanism of action, antitumor activity, pharmacokinetics, efficacy in the treatment of solid tumors and lymphomas, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bortezomib potentiates antitumor activity of mitoxantrone through dampening Wnt/β-catenin signal pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of topoisomerase II inhibitors on gastric cancer cells characterized by different genetic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering the Role of Ca2+ Signalling in Cancer Metastasis: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Sobuzoxane: A Procedural Guide for Laboratory Professionals
Immediate Safety & Handling
As a topoisomerase II inhibitor and a bisdioxopiperazine derivative, Sobuzoxane should be handled as a hazardous cytotoxic compound.[4][5][6] All handling and preparation activities must be conducted within a designated containment primary engineering control (C-PEC), such as a Class II Type B2 biological safety cabinet or a chemical fume hood, to minimize exposure risk.[7]
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves are required. The outer glove should be changed immediately if contaminated.[7]
-
Gown: A disposable, non-permeable gown with long sleeves and tight-fitting cuffs.[7]
-
Eye Protection: ANSI-rated safety glasses or splash goggles.
-
Face Protection: A full face shield should be worn if there is a risk of splashing during handling.[8]
Waste Segregation: The Critical Step
Proper segregation of waste at the point of generation is crucial for safety and regulatory compliance. Cytotoxic waste is broadly categorized into "Trace" and "Bulk" contamination levels.
| Waste Category | Description | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," containing less than 3% of the original drug weight.[2][9] | Empty vials, empty IV bags, used tubing, gloves, gowns, bench paper, and other disposable PPE not saturated with the drug.[5][9] | Yellow sharps or rigid, leak-proof containers labeled "Trace Chemotherapy Waste" and "Incinerate Only."[9][10] |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original drug weight; visibly contaminated items. This is considered RCRA hazardous waste.[2] | Partially full vials or syringes, unused this compound powder, grossly contaminated PPE, and all materials used to clean up spills.[2][11] | Black rigid, leak-proof, and sealable containers labeled "Hazardous Waste," "Chemotherapy Waste," and listing the contents.[2][9][11] |
Step-by-Step Disposal Procedures
A. Disposal of Unused or Expired this compound (Solid Powder):
-
Categorization: Any amount of pure, unused this compound is considered Bulk Cytotoxic Waste .
-
Containment: Place the original vial or container into a larger, sealable plastic bag or container to prevent breakage.
-
Disposal: Place the bagged container directly into the designated Black bulk hazardous waste container.[11]
-
Documentation: Log the disposal according to your institution's hazardous waste protocols.
B. Disposal of Contaminated Labware (Vials, Syringes, Pipette Tips):
-
Sharps: All sharps (needles, scalpels) must be placed immediately into a puncture-resistant sharps container designated for chemotherapy waste.[8][12] Do not recap, bend, or break needles.[8]
-
Empty Glassware/Plasticware: Vials and other containers that are "RCRA empty" (less than 3% residual drug) should be placed in the Yellow trace chemotherapy waste container.[2][9]
-
Non-Empty Glassware/Plasticware: Any labware containing visible residue or more than 3% of the drug must be disposed of as Bulk Cytotoxic Waste in the Black container.[2]
C. Disposal of Contaminated Personal Protective Equipment (PPE):
-
Doffing Procedure: Carefully remove PPE to avoid self-contamination. The outer pair of gloves should be removed first.
-
Containment: Place all used gowns, gloves, and other disposable materials into a yellow chemotherapy waste bag inside the fume hood or BSC.[7]
-
Final Disposal: Before leaving the lab, seal the bag and place it into the appropriate final waste container. If not grossly contaminated, this is Trace Cytotoxic Waste (Yellow container). If grossly contaminated, it becomes Bulk Cytotoxic Waste (Black container).[2][9]
D. Spill Management and Disposal:
-
Alert & Secure: Alert others in the area. Secure the location to prevent further contamination.
-
Don PPE: Use a spill kit, which must contain a full set of chemotherapy-rated PPE, including a respirator.[13]
-
Contain Spill: For powders, gently cover with damp absorbent pads to avoid aerosolization. For liquids, cover with absorbent pads.
-
Clean: Working from the outside in, clean the area with a detergent solution, followed by clean water.[7]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (pads, wipes, contaminated PPE) are considered Bulk Cytotoxic Waste and must be placed in the Black hazardous waste container.[2]
Final Disposal Method
Incineration is the required method for disposing of both trace and bulk chemotherapy waste to ensure complete destruction of the cytotoxic compounds.[14][15] Chemical deactivation may be possible for some agents, but there is no single universally accepted method, and specific validated protocols for this compound are not available.[11][14] Therefore, all waste streams must be sent for incineration through a licensed hazardous waste management company.[15]
Workflow and Logic Diagrams
The following diagrams illustrate the proper workflow for segregating and disposing of this compound waste.
Caption: this compound Waste Segregation Workflow.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. This compound | C22H34N4O10 | CID 5233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both Topoisomerase II isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. web.uri.edu [web.uri.edu]
- 12. Inhibition of topoisomerase II catalytic activity by two ruthenium compounds: a ligand-dependent mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashp.org [ashp.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
